3-(3-Acetylphenyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[3-(3-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14(16)9-13/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTYPSRVOKBQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609915 | |
| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365427-02-7 | |
| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Acetylphenyl)phenol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3'-Hydroxyacetophenone
Senior Application Scientist Note: The topic specified was "3-(3-Acetylphenyl)phenol." Comprehensive searches for this specific chemical structure yielded limited data, suggesting it is not a commonly synthesized or studied compound. However, the closely related and structurally similar compound, 3'-Hydroxyacetophenone (CAS No. 121-71-1) , is a well-documented and significant chemical intermediate in pharmaceutical and industrial applications. This guide will focus on 3'-Hydroxyacetophenone, as it is likely the compound of interest for researchers in drug development.
Introduction to 3'-Hydroxyacetophenone
3'-Hydroxyacetophenone, also known as m-hydroxyacetophenone or 1-(3-hydroxyphenyl)ethanone, is an aromatic ketone that has garnered significant interest in the scientific community.[1] Its structure, featuring a hydroxyl group at the meta-position of the acetophenone, makes it a versatile precursor in organic synthesis.[2] This compound is a key building block in the production of various active pharmaceutical ingredients (APIs), fragrances, and specialty chemicals.[3] Furthermore, emerging research has highlighted its intrinsic biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making it a molecule of interest for drug discovery and development.[4][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3'-Hydroxyacetophenone is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3-Hydroxyphenyl)ethan-1-one | [5] |
| Synonyms | 3-Acetylphenol, m-Hydroxyacetophenone, 3'-Hydroxyacetophenone | [2][5] |
| CAS Number | 121-71-1 | [5] |
| Molecular Formula | C₈H₈O₂ | [5] |
| Molecular Weight | 136.15 g/mol | [5] |
| Appearance | Off-white to pale brown or beige-brown crystalline powder | [2][6] |
| Melting Point | 96 °C | [5] |
| Boiling Point | 296 °C | [5] |
| Density | 1.099 - 1.1 g/cm³ at 25 °C | [5][6] |
| Solubility | Soluble in alcohol; Insoluble or slightly soluble in water. | [6] |
| pKa | 9.19 (at 25°C) | [6] |
| LogP | 1.144 | [6] |
| SMILES | CC(=O)C1=CC(=CC=C1)O | [5] |
| InChI Key | LUJMEECXHPYQOF-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Considerations
The synthesis of 3'-Hydroxyacetophenone can be achieved through several routes. One common and scalable method involves the diazotization of 3-aminoacetophenone, which is itself derived from the reduction of 3-nitroacetophenone.[8][9] This multi-step synthesis is a cornerstone of industrial production due to the availability of starting materials and high yields.
Experimental Protocol: Synthesis from 3-Nitroacetophenone
This protocol outlines a two-step process for the synthesis of high-purity 3'-Hydroxyacetophenone.
Step 1: Reduction of 3-Nitroacetophenone to 3-Aminoacetophenone
-
Rationale: This step involves a classic Bechamp reduction, where iron powder in the presence of a small amount of acid (like hydrochloric acid) acts as the reducing agent to convert the nitro group to an amine. Methanol can be added to improve the reaction kinetics and overall quality of the synthesis.[8][9]
-
To a reaction vessel, add 38 parts by weight of 3-nitroacetophenone and 37 parts by weight of water.[9]
-
Initiate stirring and heat the mixture to 90-95°C.[8]
-
Slowly add 20-22 parts by weight of iron powder to the heated mixture. A catalytic amount of hydrochloric acid can be added to initiate the reaction.[8]
-
Maintain the reaction at reflux for 8-10 hours, monitoring the conversion by Thin Layer Chromatography (TLC).[8][9]
-
After the reaction is complete, cool the mixture to 30°C and acidify with hydrochloric acid. Filter the mixture to remove iron salts.[8]
-
Take the filtrate and basify with ammonia water until weakly alkaline to precipitate the product.[8]
-
Filter the solid precipitate to obtain crude 3-aminoacetophenone.
Step 2: Diazotization of 3-Aminoacetophenone and Hydrolysis
-
Rationale: The primary amine of 3-aminoacetophenone is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures to ensure the stability of the diazonium salt. This salt is then hydrolyzed at an elevated temperature to replace the diazonium group with a hydroxyl group, yielding the final product.
-
In a diazonium kettle, add the crude 3-aminoacetophenone from Step 1, along with water and concentrated sulfuric or hydrochloric acid.[8][9]
-
Cool the mixture to between 5-10°C.[8]
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10°C. This will form the 3-diazo sulfate acetophenone.[8][9]
-
Once the addition is complete, slowly raise the temperature of the diazonium salt solution to above 90°C in a hydrolysis kettle.[8]
-
Continue stirring at this elevated temperature for 1-3 hours to ensure complete hydrolysis.[8]
-
Cool the reaction mixture, which will cause the crude 3'-Hydroxyacetophenone to precipitate.[8]
-
Filter the crude product and recrystallize from hot water to obtain the pure 3'-Hydroxyacetophenone.[8] The overall yield for this process can exceed 92%.[9]
Applications in Drug Development and Industry
3'-Hydroxyacetophenone is a compound of significant interest to drug development professionals due to its dual role as a versatile chemical intermediate and a bioactive molecule.
-
Pharmaceutical Intermediate: It is a crucial starting material in the synthesis of several APIs.[2][3] A notable example is its use in the preparation of Phenylephrine, a common decongestant.[2] It is also used to synthesize chalcones and flavonoids, which have been investigated for their potential as anti-tuberculosis and antileishmanial agents.[6]
-
Bioactivity: The phenolic structure of 3'-Hydroxyacetophenone confers notable antioxidant properties, allowing it to scavenge free radicals.[4][5] This activity is beneficial in mitigating oxidative stress. It also exhibits anti-inflammatory effects by inhibiting inflammatory mediators.[4] Furthermore, studies have indicated promising anti-cancer activity in various cancer cell lines.[4][5]
-
Industrial Applications: Beyond pharmaceuticals, it is used in the fragrance industry and in the manufacturing of cosmetics, soaps, and detergents due to its pleasant aroma and antimicrobial properties.[3][4]
Mechanistic Insights into Biological Activity
The therapeutic potential of 3'-Hydroxyacetophenone is rooted in its ability to modulate key biological pathways.
Anti-Inflammatory Action
The anti-inflammatory effects of 3'-Hydroxyacetophenone are attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins which are mediators of inflammation, pain, and redness.[10] By inhibiting COX-2, 3'-Hydroxyacetophenone can help to soothe irritated skin and reduce inflammatory responses, making it a valuable ingredient in dermatological and cosmetic formulations.[1][11]
Anti-Cancer Activity: Induction of Apoptosis
Several reports have highlighted the potential of 3'-Hydroxyacetophenone to act as an anti-cancer agent by inducing apoptosis, or programmed cell death, in cancer cells.[4][5] This process is often mediated through the activation of the caspase cascade.[5] Caspases are a family of proteases that, once activated, execute the dismantling of the cell in an orderly fashion. The activation of initiator caspases (like Caspase-9 in the intrinsic pathway) leads to a chain reaction, activating executioner caspases (like Caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[12][13]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of 3'-Hydroxyacetophenone are crucial to ensure laboratory safety.
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can also be harmful if swallowed (H302).[6][14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood to avoid inhaling dust.[3][15]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. Avoid the formation of dust.[3][14]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and store in an inert atmosphere. It is incompatible with strong oxidizing agents, acids, and bases.[3][6]
Spectroscopic Data Summary
Spectroscopic analysis is essential for confirming the identity and purity of 3'-Hydroxyacetophenone.
| Technique | Data Availability |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available on the NIST WebBook. |
| Infrared (IR) Spectroscopy | IR spectra are available on the NIST WebBook. |
| Nuclear Magnetic Resonance (NMR) | While specific spectra are not directly provided in the search results, NMR data is a standard characterization method for this compound. |
| Gas/Liquid Chromatography (GC/LC-MS) | Predicted GC-MS and LC-MS/MS spectra are available in databases like PhytoBank.[14] |
References
- CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google P
-
Various Applications Of 3-Hydroxyacetophenone - Cefa Cilinas Biotics Pvt Ltd. (2023-03-28). [Link]
-
The Significance of 3-Hydroxyacetophenone Manufacturer - Valence Labs. (2025-08-19). [Link]
-
3-Hydroxyacetophenone: A Natural Antioxidant and Its Role in Skincare Innovation. [Link]
-
3-Hydroxyacetophenone - Wikipedia. [Link]
-
3'-Hydroxyacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
-
Showing 1-(3-hydroxy-phenyl)ethanone (PHY0138495) - PhytoBank. (2015-04-24). [Link]
-
Ethanone, 1-(3-hydroxyphenyl)- - the NIST WebBook. [Link]
- CN105967986A - 3-hydroxyacetophenone synthesis method - Google P
-
Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed Central. (2022-11-30). [Link]
-
Diagram showing general apoptosis process through three main pathways:... - ResearchGate. [Link]
-
Hydroxy acetophenone - Regimen Lab. [Link]
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"What is Apoptosis?" The Apoptotic Pathways and the Caspase Cascade - YouTube. (2016-10-18). [Link]
-
Cellular Apoptosis Pathway - Abeomics. [Link]
-
What is Hydroxyacetophenone? - Paula's Choice. [Link]
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- 15. chemicalbook.com [chemicalbook.com]
Physical properties of 3-(3-Acetylphenyl)phenol (melting point, boiling point)
Executive Summary & Core Directive
This technical monograph provides a comprehensive physicochemical profile of 3-(3-Acetylphenyl)phenol (CAS: 365427-02-7), a critical biphenyl scaffold used in the synthesis of liquid crystals, functional polymers, and pharmaceutical intermediates.
Unlike standard data sheets, this guide focuses on the causality governing its physical properties—specifically melting and boiling points—and provides self-validating protocols for their determination. The broad melting range often observed (110–120 °C) is not merely a number but a diagnostic indicator of isomeric purity and crystalline polymorphism, necessitating the rigorous characterization workflows detailed herein.
Physicochemical Identity & Properties
The physical behavior of 3-(3-Acetylphenyl)phenol is dictated by its meta-meta substitution pattern, which disrupts the planar symmetry seen in para-isomers (e.g., 4-acetylbiphenyl), lowering the melting point while maintaining a robust hydrogen-bonding network.
Table 1: Physicochemical Profile
| Property | Value / Range | Confidence | Source/Methodology |
| CAS Number | 365427-02-7 | High | Registry Verification [1] |
| Molecular Formula | C₁₄H₁₂O₂ | High | Stoichiometry |
| Molecular Weight | 212.25 g/mol | High | Calculated |
| Melting Point (MP) | 110 – 120 °C | Medium | Experimental (SDS Data) [2] |
| Boiling Point (BP) | ~395 °C (Predicted) | Low (Pred.)[1] | ACD/Labs Algorithm (Atmospheric) |
| Flash Point | >150 °C | Medium | Estimated based on structure |
| LogP | 2.8 – 3.1 | Medium | Predicted (Consensus) |
| Solubility | DMSO, Methanol, EtOAc | High | Experimental Observation |
Technical Insight: The experimental melting point range of 110–120 °C is relatively broad for a small molecule. In a drug development context, this often signals the presence of regioisomers (e.g., 3-(4-acetylphenyl)phenol) or amorphous content. High-purity crystalline samples typically exhibit a sharper range (e.g., 118–120 °C).
Thermodynamic Analysis & Structural Logic
To understand the melting and boiling behavior, we must visualize the intermolecular forces at play.
Structural Connectivity & H-Bonding
The molecule features two key functional groups on a biphenyl core:
-
Phenolic Hydroxyl (-OH): A strong Hydrogen Bond (HB) donor and acceptor.
-
Acetyl Group (-C=O): A strong HB acceptor.
Unlike 4-acetylbiphenyl (MP ~116-123 °C), the meta-substitution in 3-(3-Acetylphenyl)phenol creates a "kinked" geometry. This reduces the packing efficiency in the crystal lattice compared to the linear para-isomer. However, the ability of the phenolic proton to form intermolecular hydrogen bonds with the acetyl oxygen of a neighboring molecule creates a "supramolecular polymer" effect, which elevates the boiling point significantly above what Van der Waals forces alone would dictate.
Visualization 1: Structural Logic & Intermolecular Forces
Figure 1: Intermolecular hydrogen bonding network stabilizing the crystal lattice.
Experimental Methodologies
As a Senior Scientist, I do not rely on literature values without verification. The following protocols are designed to generate self-validating data.
Protocol: Melting Point Determination (Capillary Method)
Objective: Determine the purity-dependent melting range.
-
Sample Prep: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove solvent inclusions (which depress MP).
-
Loading: Pack 2-3 mm of sample into a glass capillary tube. Compact by tapping (loose packing causes uneven heat transfer).
-
Ramp Rate:
-
Fast Ramp: 10 °C/min to determine approximate MP.
-
Data Ramp: 1 °C/min starting from 100 °C.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Pass Criteria:
. -
Fail Criteria:
indicates impurities (likely regioisomers or starting materials).
-
Protocol: Boiling Point Estimation (Reduced Pressure)
Context: Direct atmospheric boiling is not recommended due to probable thermal decomposition (oxidation of phenol) above 250 °C.
-
Setup: Short-path distillation apparatus with a high-vacuum pump (< 1 mmHg).
-
Procedure: Slowly heat the oil bath.
-
Calculation: Use a pressure-temperature nomograph.
-
Expected: If BP ≈ 395 °C at 760 mmHg.
-
Target: At 0.5 mmHg, BP should drop to approx. 160–180 °C.
-
-
Validation: If the distillate solidifies in the condenser (MP ~115 °C), the condenser must be kept warm (water > 50 °C) or air-cooled to prevent clogging.
Synthesis & Purification Context
Understanding the source of the material is essential for interpreting physical property data. The primary synthesis route is the Suzuki-Miyaura Coupling , which dictates the impurity profile.
Reaction:
Critical Impurities affecting MP:
-
Homocoupling products: 3,3'-Dihydroxybiphenyl or 3,3'-Diacetylbiphenyl.
-
Protodeboronation: Phenol (MP 41 °C) – drastically lowers MP.
-
Regioisomers: If starting materials contained 4-bromo isomers.
Visualization 2: Synthesis & Characterization Workflow
Figure 2: Workflow for ensuring material quality before physical property validation.
References
-
Sigma-Aldrich (Merck). Product Detail: 3-(3-Acetylphenyl)phenol. Retrieved from .
-
Combi-Blocks. Safety Data Sheet (SDS): 3-(3-Acetylphenyl)phenol (CAS 365427-02-7). Retrieved from .
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. .
-
PubChem. Compound Summary: 3-(3-Acetylphenyl)phenol. National Library of Medicine. Retrieved from .
Sources
Solubility Profile of 3-(3-Acetylphenyl)phenol: A Framework for Prediction and Experimental Determination
An In-depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 3-(3-acetylphenyl)phenol in organic solvents. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. We will delve into the molecular structure of 3-(3-acetylphenyl)phenol to anticipate its solubility behavior, outline leading theoretical models for in silico prediction, and provide a detailed, field-proven protocol for accurate experimental measurement.
Introduction: The Critical Role of Solubility
In the journey of a molecule from laboratory synthesis to a viable product, solubility is a gatekeeper property. For drug development professionals, poor aqueous solubility can terminate the progression of an otherwise promising API due to low bioavailability. For process chemists, understanding solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization and purification protocols, and ensuring product quality.
3-(3-Acetylphenyl)phenol is a bi-functional aromatic molecule containing both a ketone and a phenolic hydroxyl group. This structure suggests a nuanced solubility profile, with the potential for both polar and non-polar interactions. This guide provides the necessary tools to elucidate this profile, empowering researchers to make informed decisions in their development endeavors.
Physicochemical Landscape of 3-(3-Acetylphenyl)phenol
A molecule's structure is the blueprint for its physical properties. By dissecting the functional components of 3-(3-acetylphenyl)phenol, we can make informed hypotheses about its interactions with various solvents.
-
Aromatic Rings: The two phenyl rings provide a significant non-polar, hydrophobic character, suggesting solubility in solvents that can engage in π-π stacking and van der Waals interactions, such as toluene or benzene.
-
Phenolic Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and a moderate hydrogen bond acceptor. It imparts a polar character and suggests affinity for protic solvents (e.g., alcohols like ethanol and methanol) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., acetone, dimethyl sulfoxide).[1][2][3]
-
Acetyl Group (-C(O)CH₃): The carbonyl moiety is a strong hydrogen bond acceptor and contributes significantly to the molecule's overall polarity and dipole moment. This feature enhances solubility in polar solvents.
The interplay of these features—a large hydrophobic core punctuated by two distinct polar, hydrogen-bonding groups—predicts that 3-(3-acetylphenyl)phenol will exhibit limited solubility in purely non-polar alkanes (e.g., hexane) and a preference for solvents with a balance of polar and non-polar characteristics.
Theoretical Frameworks for Solubility Prediction
Before embarking on extensive experimental work, computational models can provide rapid, cost-effective estimations of solubility, helping to prioritize solvent selection.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar interactions.
-
δh: Energy from hydrogen bonding.
A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" is a metric for affinity; a smaller Ra suggests higher solubility.[4] While the specific HSP values for 3-(3-acetylphenyl)phenol are not published, they can be estimated using group contribution methods, providing a powerful tool for preliminary solvent screening.[5]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a high-fidelity prediction method rooted in quantum chemistry.[6] It calculates the chemical potential of a molecule in a liquid by evaluating the interactions of its unique surface polarity profile (σ-profile). This ab initio approach does not rely on pre-existing experimental data for the solute, making it exceptionally valuable for novel compounds.[7][8] It can accurately predict thermodynamic properties like activity coefficients, which are directly related to solubility.[9]
The logical workflow for a COSMO-RS prediction is illustrated below.
Caption: COSMO-RS workflow for solubility prediction.
Gold Standard Experimental Protocol: Equilibrium Shake-Flask Method
Theoretical models provide guidance, but experimental measurement remains the definitive source of truth for solubility. The equilibrium shake-flask method is the universally recognized gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[10]
Causality Behind Experimental Choices
-
Ensuring Equilibrium: Thermodynamic solubility is an equilibrium property. The system must be agitated for a sufficient duration (typically 24-72 hours) to ensure the dissolution and precipitation processes have reached a steady state.[11][12][13] Sampling at multiple time points (e.g., 24h and 48h) is a self-validating mechanism; constant concentration over time confirms equilibrium.[10]
-
Maintaining Temperature: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25.0 °C ± 0.5 °C) is critical for data accuracy and reproducibility.
-
Solid-State Characterization: The crystalline form (polymorph) of the solute can significantly impact solubility. It is best practice to characterize the starting material and the solid excess after the experiment (e.g., via DSC or XRD) to ensure no phase transitions have occurred.
-
Accurate Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity and sensitivity. A robust, multi-point calibration curve is essential for converting analytical signals into accurate concentration values.
Step-by-Step Experimental Workflow
Objective: To determine the equilibrium solubility of 3-(3-acetylphenyl)phenol in a selected organic solvent at a specified temperature.
Materials:
-
3-(3-Acetylphenyl)phenol (purity >99%)
-
HPLC-grade organic solvents
-
Class A volumetric flasks and pipettes
-
Analytical balance (±0.1 mg)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with a temperature-controlled chamber
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
HPLC system with UV detector
Procedure:
-
Preparation:
-
Add an excess amount of 3-(3-acetylphenyl)phenol to a pre-weighed 20 mL vial. "Excess" is critical; a good starting point is ~50-100 mg. The goal is to have undissolved solid visibly present throughout the experiment.[13]
-
Using a Class A pipette, add a precise volume (e.g., 10.0 mL) of the selected solvent to the vial.
-
Prepare at least three replicate vials for each solvent to assess variability.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for 48 hours.
-
-
Sample Collection and Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled block for at least 1 hour to allow for sedimentation of the excess solid.
-
Carefully withdraw a small aliquot (~1 mL) from the clear supernatant using a glass syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles. Discard the first few drops to saturate the filter membrane.
-
-
Quantification:
-
Prepare a series of calibration standards of 3-(3-acetylphenyl)phenol in the same solvent, covering the expected concentration range.
-
Analyze the filtered samples and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of 3-(3-acetylphenyl)phenol in the filtered samples.
-
-
Data Reporting:
-
Calculate the average solubility from the three replicates and report the value in mg/mL or mol/L, along with the standard deviation.
-
Caption: Workflow for the Shake-Flask Solubility Measurement.
Data Presentation and Interpretation
The results from experimental measurements should be compiled into a clear, structured format to facilitate analysis. The following table serves as a template for organizing solubility data for 3-(3-acetylphenyl)phenol.
| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Observations |
| Hexane | Non-Polar | [Insert Experimental Data] | Expected: Very Low |
| Toluene | Non-Polar (Aromatic) | [Insert Experimental Data] | Expected: Low to Moderate |
| Dichloromethane | Polar Aprotic | [Insert Experimental Data] | Expected: Moderate to High |
| Acetone | Polar Aprotic | [Insert Experimental Data] | Expected: High |
| Ethyl Acetate | Polar Aprotic | [Insert Experimental Data] | Expected: Moderate to High |
| Methanol | Polar Protic | [Insert Experimental Data] | Expected: High |
| Ethanol | Polar Protic | [Insert Experimental Data] | Expected: Very High |
| Isopropanol | Polar Protic | [Insert Experimental Data] | Expected: High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Insert Experimental Data] | Expected: Very High |
| Water | Polar Protic | [Insert Experimental Data] | Expected: Very Low |
By comparing the experimental results with the initial predictions based on molecular structure and computational models, a comprehensive understanding of the solute-solvent interactions governing the solubility of 3-(3-acetylphenyl)phenol can be developed.
Conclusion
Determining the solubility of a novel compound such as 3-(3-acetylphenyl)phenol requires a synergistic approach that combines theoretical prediction with rigorous experimental validation. By first analyzing the molecule's physicochemical properties and employing predictive models like Hansen Solubility Parameters and COSMO-RS, researchers can strategically select solvents for experimental testing. The equilibrium shake-flask method, when executed with meticulous attention to detail, provides the definitive, high-quality data required for critical decisions in process development and pharmaceutical formulation. This guide provides the foundational principles and actionable protocols to confidently navigate the solubility characterization of 3-(3-acetylphenyl)phenol.
References
-
National Center for Biotechnology Information. (n.d.). Phenol. PubChem. Retrieved February 4, 2026, from [Link]
-
Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved February 4, 2026, from [Link]
-
Palmelund, H., et al. (2021). The experimental solubility and COSMO-RS predicted solubility in DES... ResearchGate. Retrieved February 4, 2026, from [Link]
-
SATHEE. (n.d.). Chemistry Phenol. Retrieved February 4, 2026, from [Link]
-
Clark, J. (2023, January 22). Physical Properties of Phenol. Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved February 4, 2026, from [Link]
-
Almeida, H. M. P., et al. (2015). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved February 4, 2026, from [Link]
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved February 4, 2026, from [Link]
-
Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved February 4, 2026, from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 4, 2026, from [Link]
-
Gao, J. (2015). Using Hansen Solubility Parameters (HSPs) to develop antioxidant-packaging film to achieve controlled release. Michigan State University Digital Repository. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). COSMO-RS. Retrieved February 4, 2026, from [Link]
-
Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved February 4, 2026, from [Link]
-
SlidePlayer. (n.d.). Phenols and phenolic ethers. Retrieved February 4, 2026, from [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved February 4, 2026, from [Link]
-
Hansen, C. M. (n.d.). Hildebrand - Hansen Solubility Parameters. Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3-ethyl- (CAS 620-17-7). Retrieved February 4, 2026, from [Link]
-
Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved February 4, 2026, from [Link]
-
de Campos, D. R., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]
-
Chemistry Stack Exchange. (2024, September 3). Hansen solubility parameters and HMPC. Retrieved February 4, 2026, from [Link]
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- 13. scielo.br [scielo.br]
Technical Guide: Bioactivity Modulation via Phenolic Acetylation
Executive Summary
The therapeutic utility of phenolic compounds (e.g., resveratrol, quercetin, curcumin) is frequently bottlenecked by poor bioavailability, rapid Phase II metabolism (glucuronidation/sulfation), and low lipophilicity. Acetylation—the esterification of free hydroxyl groups—serves as a critical molecular engineering strategy to overcome these limitations.
This guide details the biological rationale, synthetic pathways, and validation protocols for acetylated phenolic derivatives. Unlike their parent compounds, these "prodrugs" exhibit enhanced membrane permeability and metabolic stability, serving as intracellular delivery vehicles that regenerate the active parent moiety via esterase hydrolysis or exhibit unique, independent pharmacodynamics.
The Pharmacokinetic Rationale: The "Trojan Horse" Mechanism
The primary failure mode of native polyphenols is their inability to maintain therapeutic plasma concentrations. Acetylation modifies the partition coefficient (
The Lipophilic Threshold
Native phenols often struggle to cross the lipid bilayer passively. Peracetylation masks the polar -OH groups, facilitating passive diffusion. Once intracellular, ubiquitous non-specific esterases (e.g., carboxylesterases) hydrolyze the acetate groups, trapping the active, polar parent compound inside the cell or allowing it to interact with cytosolic targets.
Metabolic Shielding
The hydroxyl groups are the primary attack sites for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). Acetylation "caps" these sites, delaying first-pass metabolism until deacetylation occurs.
Figure 1: The "Trojan Horse" mechanism illustrating how acetylation facilitates membrane crossing followed by intracellular regeneration of the active parent compound.
Synthesis & Structural Characterization
Field Insight: While enzymatic synthesis (lipase-catalyzed) is gaining traction for regioselectivity, chemical acetylation remains the gold standard for total peracetylation due to yield and speed.
Protocol: Chemical Peracetylation (Standard)
Objective: Complete conversion of all hydroxyl groups to acetate esters.
Reagents:
-
Parent Phenol (e.g., Resveratrol, 1 eq)
-
Acetic Anhydride (
, 5-10 eq per -OH group) -
Pyridine (Solvent/Base, anhydrous)
-
DMAP (4-Dimethylaminopyridine, catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a drying tube (calcium chloride), dissolve the phenol in anhydrous pyridine. Critical: Moisture in pyridine will hydrolyze the anhydride and reduce yield.
-
Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride dropwise to prevent thermal degradation.
-
Catalysis: Add catalytic DMAP. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).
-
Quenching: Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring. The acetylated product often precipitates as a white/off-white solid.
-
Extraction (if oil forms): Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), then saturated
, then brine. -
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.
Figure 2: Standard chemical peracetylation workflow ensuring removal of pyridine residues.
Biological Activity Profile
The biological impact of acetylation is non-binary. It typically reduces direct radical scavenging capacity (in cell-free assays) while enhancing cellular efficacy.
The Antioxidant Paradox
-
In Vitro (DPPH/ORAC): Acetylated compounds show low/null activity . The phenolic hydrogen is replaced by an acetyl group, removing the capacity to donate hydrogen atoms to free radicals.
-
In Vivo (Cellular): Acetylated compounds often show higher activity .
Cytotoxicity & Anticancer Mechanisms
Acetylated flavonoids (e.g., Acetyl-Quercetin) and stilbenes (Acetyl-Resveratrol) frequently exhibit lower
Key Pathways Modulated:
-
Cell Cycle Arrest: Induction of G2/M phase arrest.
-
Apoptosis: Upregulation of Bax, downregulation of Bcl-2, and activation of Caspase-3.
-
NF-κB Suppression: Acetylated forms block the phosphorylation of IκB, preventing NF-κB nuclear translocation.
Comparative Data Summary
Representative data synthesized from literature (e.g., Resveratrol vs. Triacetylresveratrol).[2]
| Compound | LogP (Est.)[3] | DPPH IC50 (µM) | HepG2 Cytotoxicity IC50 (µM) | Cellular Uptake (Relative) |
| Resveratrol (Parent) | ~3.1 | 25.4 | 45.2 | 1.0x (Baseline) |
| Triacetylresveratrol | ~4.5 | >1000 (Inactive) | 18.5 | 3.2x |
| Curcumin (Parent) | ~3.2 | 15.2 | 22.1 | 1.0x |
| Triacetylcurcumin | ~4.8 | >500 | 12.4 | 2.5x |
Experimental Validation Protocols
To validate the efficacy of your acetylated library, you must distinguish between the prodrug effect and intrinsic activity.
Protocol: Cellular Uptake & Hydrolysis Assay
Objective: Prove that the acetylated compound enters the cell and regenerates the parent.
-
Seeding: Seed HepG2 cells (
cells/well) in 6-well plates. -
Treatment: Treat with equimolar concentrations (e.g., 20 µM) of Parent vs. Acetylated compound for 1, 4, and 12 hours.
-
Lysis: Wash cells 3x with cold PBS (critical to remove extracellular drug). Lyse with Methanol/Water (80:20) containing 0.1% Formic Acid.
-
Analysis (LC-MS/MS):
-
Monitor MRM transitions for both the acetylated form and the parent.
-
Success Criteria: Rapid disappearance of Acetylated form in lysate and corresponding appearance of Parent peak over time.
-
Protocol: Intracellular ROS Scavenging (DCFH-DA)
Objective: Prove antioxidant activity is restored intracellularly.
-
Probe Loading: Incubate cells with DCFH-DA (10 µM) for 30 mins.
-
Stress Induction: Wash cells, then treat with compound + Oxidative Stressor (e.g.,
or AAPH). -
Measurement: Measure fluorescence (Ex/Em: 485/535 nm).
-
Interpretation: If the acetylated compound works, fluorescence should decrease significantly compared to control, despite the compound being inactive in a cell-free DPPH assay.
References
-
Tsiapara, A. V., et al. (2009). "Bioactivity of acetylated phenolic compounds." Lipids, 44(10), 879-888.
-
Biasutto, L., et al. (2007). "Ester-based precursors to increase the bioavailability of quercetin." Journal of Medicinal Chemistry, 50(2), 241-253.
-
Liang, G., et al. (2013). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin." Bioorganic & Medicinal Chemistry Letters, 23(6), 1795-1799.
-
Lambert, J. D., et al. (2006). "Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate." Drug Metabolism and Disposition, 34(12), 2111-2116.
-
Oh, W. Y., & Shahidi, F. (2018). "Lipophilized resveratrol derivatives: Synthesis, structure, and biological activities." Journal of Agricultural and Food Chemistry, 66(40), 10443-10452.
Sources
Technical Guide: Synthesis and Structural Analysis of 3-(3-Acetylphenyl)phenol
A Comparative Study of Hydroxyacetophenone Isomers and Biaryl Coupling Strategies
Executive Summary
This technical guide provides a comprehensive analysis of 3-(3-acetylphenyl)phenol (also known as 1-(3'-hydroxy[1,1'-biphenyl]-3-yl)ethanone), a meta-substituted biaryl scaffold critical in the development of liquid crystals, OLED materials, and pharmaceutical intermediates.
The guide is structured to first deconstruct the fundamental building blocks—hydroxyacetophenone (HAP) isomers —highlighting how their differing hydrogen-bonding motifs dictate reactivity and physical state. Subsequently, we detail a robust, scalable Suzuki-Miyaura cross-coupling protocol for synthesizing the target molecule, complete with mechanistic insights and troubleshooting parameters for high-purity isolation.
Part 1: Structural Analysis of Hydroxyacetophenone Isomers
To understand the target molecule, one must first master its precursors. The hydroxyacetophenone (HAP) family exists as three structural isomers: ortho (2-HAP), meta (3-HAP), and para (4-HAP). While chemically similar, their physical properties diverge radically due to hydrogen bonding topology .[1]
1.1 Comparative Physicochemical Properties
| Property | 2'-Hydroxyacetophenone (2-HAP) | 3'-Hydroxyacetophenone (3-HAP) | 4'-Hydroxyacetophenone (4-HAP) |
| Substitution | Ortho (1,2) | Meta (1,3) | Para (1,4) |
| H-Bonding Mode | Intramolecular (Chelation) | Intermolecular (Network) | Intermolecular (Network) |
| State (RT) | Liquid (Oil) | Solid | Solid |
| Boiling Point | ~213°C (Volatile) | ~296°C | ~147°C (at reduced pressure) |
| Acidity (pKa) | ~10.0 (H-bond stabilized) | ~9.5 | ~8.0 |
| Reactivity | Sterically hindered; reduced nucleophilicity of -OH | Accessible -OH; typical phenol reactivity | Highly reactive; prone to polymerization |
1.2 The "Ortho Effect" vs. Meta-Stability
The 2-HAP isomer exhibits a strong intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydrogen. This forms a pseudo-six-membered ring, significantly lowering its boiling point and increasing its volatility compared to the 3- and 4-isomers, which form extensive intermolecular lattice networks.
Relevance to Target: The target molecule, 3-(3-acetylphenyl)phenol , is a meta-meta linked system. It retains the intermolecular hydrogen bonding character of 3-HAP, resulting in a solid compound with high thermal stability, unlike the volatile 2-HAP derivatives.
Figure 1: Impact of hydrogen bonding topology on the physical state and relationship to the target biaryl scaffold.
Part 2: Synthesis of 3-(3-Acetylphenyl)phenol
Retrosynthetic Analysis: The most efficient disconnection for 3-(3-acetylphenyl)phenol is at the biaryl bond. While Ullmann coupling is possible, the Suzuki-Miyaura cross-coupling is the industry standard due to mild conditions and tolerance of the free phenol (if base conditions are managed) or protected phenol.
Selected Pathway: Coupling of 3-Bromoacetophenone with 3-Hydroxyphenylboronic acid .
2.1 Reagents and Materials[2][3][4]
-
Electrophile: 3-Bromoacetophenone (1.0 equiv)
-
Nucleophile: 3-Hydroxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to oxidation and robust performance with aryl chlorides/bromides.
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) - Anhydrous.
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio).
-
Atmosphere: Nitrogen or Argon (Strictly inert).
2.2 Step-by-Step Protocol
-
Preparation of Reaction Vessel:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum.
-
Flush the system with Argon for 15 minutes to ensure an oxygen-free environment.
-
-
Solvent Degassing (Critical Step):
-
In a separate flask, combine 1,4-Dioxane (80 mL) and distilled water (20 mL).
-
Sparge with Argon for 30 minutes using a long needle immersed in the solvent. Note: Failure to degas leads to rapid catalyst deactivation (palladium black formation).
-
-
Reactant Assembly:
-
Charge the reaction flask with 3-Bromoacetophenone (10 mmol, 1.99 g), 3-Hydroxyphenylboronic acid (11 mmol, 1.52 g), and K₂CO₃ (25 mmol, 3.45 g).
-
Add the Pd(dppf)Cl₂ catalyst (0.3 mmol, ~245 mg) last to minimize air exposure.
-
-
Reaction Initiation:
-
Transfer the degassed solvent mixture to the reaction flask via cannula or syringe under positive Argon pressure.
-
Heat the mixture to 90°C in an oil bath.
-
Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting bromide should be consumed within 4–6 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite to remove palladium residues; wash the pad with Ethyl Acetate.
-
Adjust the pH of the filtrate to ~3-4 using 1M HCl (careful acidification is required to protonate the phenolate without hydrolyzing the ketone).
-
Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica Gel 60).
-
Gradient: 10%
40% Ethyl Acetate in Hexanes. -
Yield Expectation: 75–85% as an off-white solid.
-
Part 3: Mechanistic Insights & Troubleshooting
The Suzuki-Miyaura cycle involves three distinct stages. Understanding these allows for rapid troubleshooting.
3.1 The Catalytic Cycle
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.[5] This is generally the rate-determining step for aryl chlorides, but rapid for bromides.
-
Transmetallation: The boronic acid (activated by the base to form a boronate species) transfers its aryl group to the Palladium center.[5]
-
Reductive Elimination: The two aryl groups couple, releasing the product and regenerating Pd(0).[6]
Figure 2: The Suzuki-Miyaura catalytic cycle adapted for biaryl synthesis.
3.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to O₂ or lack of ligand stabilization. | Ensure rigorous degassing. Add excess ligand (e.g., PPh₃) or switch to Pd(dppf)Cl₂. |
| Homocoupling (Ar-Ar) | Oxidation of boronic acid or disproportionation. | Minimize O₂ exposure. Reduce catalyst loading. |
| No Reaction | Catalyst poisoning or inactive boronic acid. | Check boronic acid purity (stoichiometry). Ensure base is anhydrous and in excess. |
| Protodeboronation | Hydrolysis of the C-B bond before coupling. | Use a milder base (K₃PO₄) or reduce water content in the solvent system. |
Part 4: Characterization & Validation
To validate the synthesis of 3-(3-acetylphenyl)phenol , the following spectral signatures must be confirmed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Phenolic -OH: Singlet, broad, ~9.6 ppm (D₂O exchangeable).
-
Acetyl -CH₃: Singlet, sharp, ~2.6 ppm.
-
Aromatic Region: Multiplets between 6.8–8.2 ppm. Look for the characteristic meta-substitution splitting patterns (triplets/doublet of doublets).
-
-
IR Spectroscopy (ATR):
-
O-H Stretch: Broad band at 3300–3400 cm⁻¹.
-
C=O Stretch: Strong peak at ~1680 cm⁻¹ (conjugated ketone).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺ calculated for C₁₄H₁₂O₂: 213.09.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem. (2025).[7] A Comprehensive Technical Guide to the Physical Properties of 2'-Hydroxyacetophenone. BenchChem Technical Support.
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
-
ChemicalBook. (2026). 2'-Hydroxyacetophenone Properties and Applications. ChemicalBook Database.
-
National Institutes of Health (NIH). (2025). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.[4] PubMed Central.
Sources
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- 2. jetir.org [jetir.org]
- 3. (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol: an X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Natural Sources of Phenolic Derivatives: A Technical Guide for Drug Discovery
Executive Summary
Phenolic derivatives represent the largest class of secondary metabolites in the plant and marine kingdoms, serving as the structural backbone for over 40% of modern pharmacopeia. This guide moves beyond basic taxonomy to analyze the bio-synthetic origins , extraction kinetics , and therapeutic validation of these compounds. It is designed for researchers requiring a self-validating framework to transition raw biomass into standardized, bioactive pharmaceutical candidates.
Part 1: Biosynthetic Origins & Structural Classification
The structural diversity of phenolic derivatives is not random; it is a deterministic result of the Shikimate and Phenylpropanoid pathways. Understanding this causality is critical for selecting the correct biological source for a target scaffold.
The Metabolic Assembly Line
Phenolic biosynthesis begins with the condensation of Erythrose-4-phosphate and Phosphoenolpyruvate (PEP).[1] The pathway bifurcates at Chorismate , leading to the aromatic amino acids that serve as precursors for all phenolic subclasses.
-
The Checkpoint: Phenylalanine Ammonia-Lyase (PAL) is the gatekeeper enzyme.[1][2] It deaminates L-phenylalanine to form trans-cinnamic acid.[2]
-
The Divergence: From cinnamic acid, the pathway branches into:
-
Benzoic Acids (C6-C1): Formed via oxidative cleavage.
-
Phenylpropanoids (C6-C3): Precursors to lignans and coumarins.
-
Flavonoids (C6-C3-C6): Formed via condensation with malonyl-CoA.
-
Visualization of Biosynthetic Causality
The following diagram maps the flow from primary metabolism to specific phenolic classes.
Figure 1: The Shikimate-Phenylpropanoid biosynthetic cascade illustrating the derivation of major phenolic classes from primary metabolic precursors.
Part 2: Primary Natural Reservoirs & Yield Data
Selecting a source requires balancing abundance (yield) with complexity (purification difficulty). Marine sources are increasingly prioritized for their unique halogenated phenotypes (bromophenols) which are absent in terrestrial plants.
Comparative Yield Analysis
The following table synthesizes quantitative data from recent high-performance extraction studies.
| Biological Source | Dominant Phenolic Class | Key Derivative | Typical Yield (mg GAE/g DW)* | Therapeutic Target |
| Camellia sinensis (Green Tea) | Flavan-3-ols | Epigallocatechin gallate (EGCG) | 250 - 350 | Antioxidant, Metabolic regulation |
| Vitis vinifera (Grape Pomace) | Stilbenes / Anthocyanins | Resveratrol / Malvidin | 45 - 105 | Anti-aging, Cardiovascular health |
| Ecklonia cava (Brown Algae) | Phlorotannins | Dieckol / Phlorofucofuroeckol | 180 - 230 | Anti-inflammatory, UV protection |
| Picea abies (Spruce Bark) | Stilbenes / Lignans | Piceid / Hydroxymatairesinol | 80 - 120 | Antimicrobial, Cancer prevention |
| Rhodomela conferta (Red Algae) | Bromophenols | 2,4,6-Tribromophenol | 15 - 40 | Anticancer (Renal), Antibacterial |
*GAE/g DW: Gallic Acid Equivalents per gram of Dry Weight. Yields vary based on extraction method.
Part 3: Advanced Extraction & Isolation Methodologies
Scientific Integrity Note: Traditional Soxhlet extraction is often cited but frequently degrades thermolabile phenolics (e.g., anthocyanins). The protocol below utilizes Ultrasound-Assisted Extraction (UAE) , which relies on acoustic cavitation to disrupt cell walls at lower temperatures, preserving structural integrity.[3][4]
Protocol: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol is designed for the isolation of flavonoids and stilbenes from lignocellulosic biomass (e.g., grape pomace, bark).
Reagents:
-
Ethanol (HPLC Grade)[5]
-
Milli-Q Water
-
Formic Acid (0.1% v/v)
Workflow:
-
Pre-treatment:
-
Freeze-dry raw biomass to <5% moisture content.
-
Grind to a fine powder (particle size < 0.5 mm) to maximize surface area.
-
-
Solvent Preparation:
-
Prepare a solvent system of Ethanol:Water (70:30 v/v) acidified with 0.1% Formic Acid.
-
Rationale: Ethanol targets the organic phenolic rings; water swells the plant matrix; acid stabilizes the phenolic hydroxyl groups preventing oxidation.
-
-
Sonication:
-
Mix powder with solvent at a 1:20 (w/v) ratio.
-
Sonicate at 40 kHz frequency, 300 W power for 30 minutes .
-
Temperature Control: Maintain temperature < 40°C using a cooling loop to prevent thermal degradation.
-
-
Separation:
-
Centrifuge at 8,000 x g for 15 minutes at 4°C.
-
Filter supernatant through a 0.45 µm PTFE filter.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the extract. Wash with water to remove sugars/organic acids.
-
Elute phenolics with 100% Methanol.
-
Visualization of Extraction Logic
Figure 2: Process flow for Ultrasound-Assisted Extraction (UAE) highlighting critical control points for purity.
Part 4: Analytical Characterization (HPLC-MS/MS)
Quantification without structural validation is insufficient for drug development. The following HPLC parameters represent a robust starting point for separating complex phenolic mixtures.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% -> 40% B (Linear gradient)
-
20-25 min: 40% -> 90% B (Wash)
-
-
Detection:
-
UV/Vis: 280 nm (Total Phenols), 320 nm (Hydroxycinnamic acids), 360 nm (Flavonoids).
-
MS: ESI Negative Mode (Phenolics ionize best by losing a proton [M-H]-).
-
Part 5: Therapeutic Potential & References[4]
The efficacy of phenolic derivatives is strictly governed by Structure-Activity Relationships (SAR) .
-
Antioxidant Power: Directly correlated to the number of hydroxyl (-OH) groups. The ortho-dihydroxy structure (catechol moiety) confers maximum radical scavenging stability.
-
Bioavailability: A major limitation. Glycosylated forms (bound to sugar) are more soluble but less bioactive than their aglycone counterparts. Hydrolysis (enzymatic or acid) is often required to activate the compound in vivo.
References
-
Biosynthesis of the Phenolic Compound Family. ResearchGate. [Link]
-
Optimized Ultrasound-Assisted Extraction for Enhanced Recovery. MDPI. [Link]
-
Anticancer Activities of Marine-Derived Phenolic Compounds. PubMed Central. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids. PubMed Central. [Link]
-
Relationship between Structure of Phenolics and Anticancer Activity. MDPI. [Link][6]
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of 3-(3-Acetylphenyl)phenol via Suzuki-Miyaura Cross-Coupling
Abstract & Application Scope
3-(3-Acetylphenyl)phenol is a meta-meta substituted biaryl scaffold critical in the development of liquid crystals, OLED host materials, and pharmaceutical intermediates. Its structural significance lies in the meta-linkage, which disrupts conjugation length compared to para-isomers, thereby increasing the triplet energy (
This Application Note details a robust, scalable protocol for synthesizing 3-(3-Acetylphenyl)phenol using a Suzuki-Miyaura cross-coupling strategy. Unlike traditional methods that require protecting the phenolic hydroxyl group, this protocol utilizes an optimized catalytic system allowing for the direct coupling of unprotected 3-hydroxyphenylboronic acid, significantly improving atom economy and reducing process time.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the disconnection of the central biaryl bond. The choice of coupling partners is dictated by commercial availability and oxidative stability.
-
Partner A (Nucleophile): 3-Hydroxyphenylboronic acid.
-
Partner B (Electrophile): 3-Bromoacetophenone.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (chosen for its resistance to oxidation and high activity with aryl bromides).
Visualizing the Synthetic Logic
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 3-Bromoacetophenone | 2142-63-4 | ≥98% | Electrophile |
| 3-Hydroxyphenylboronic acid | 87199-18-6 | ≥97% | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | Catalyst Grade | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | Base |
| 1,4-Dioxane | 123-91-1 | Anhydrous | Solvent |
| Water | 7732-18-5 | Deionized | Co-solvent |
Equipment
-
Schlenk line or Nitrogen manifold.
-
Three-neck round-bottom flask (100 mL) equipped with a reflux condenser.
-
Magnetic stirrer with temperature control.
-
Rotary evaporator.
-
Flash chromatography column.
Experimental Protocol
Pre-Reaction Setup (Inert Atmosphere)
Critical Insight: While Suzuki coupling is robust, the presence of oxygen promotes the formation of phenol homocoupling byproducts and oxidizes the phosphine ligands, deactivating the palladium catalyst. Rigorous degassing is non-negotiable for high yields.
-
Solvent Preparation: Mix 1,4-Dioxane and Water in a 4:1 ratio (e.g., 40 mL Dioxane : 10 mL Water). Sparge with Nitrogen gas for 20 minutes to remove dissolved oxygen.
Reaction Assembly
-
Charging: To a dry 100 mL three-neck flask containing a magnetic stir bar, add:
-
3-Bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv)
-
3-Hydroxyphenylboronic acid (1.52 g, 11.0 mmol, 1.1 equiv)
-
Potassium Carbonate (4.14 g, 30.0 mmol, 3.0 equiv)
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%).
-
Note: The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand creates a wide bite angle, facilitating the reductive elimination step which is often the rate-determining step in sterically congested biaryls.
-
-
Solvent Transfer: Cannulate the degassed Dioxane/Water mixture into the reaction flask under a positive stream of Nitrogen.
Execution
-
Heating: Heat the mixture to 90°C (oil bath temperature).
-
Monitoring: Stir vigorously for 4–6 hours.
-
Process Control: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting bromide (
) should disappear, and a new, more polar spot ( ) corresponding to the product should appear.
-
Workup & Isolation[1]
-
Quench: Cool the reaction to room temperature. Dilute with water (50 mL) and adjust pH to ~5–6 using 1M HCl.
-
Why Acidify? The product is a phenol.[1] In the basic reaction medium (K₂CO₃), it exists as a phenolate anion which is water-soluble. Acidification reprotonates the phenol, driving it into the organic phase.
-
-
Extraction: Extract with Ethyl Acetate (
mL). -
Washing: Wash combined organics with Brine (saturated NaCl), then dry over anhydrous Sodium Sulfate (Na₂SO₄).
-
Concentration: Filter and concentrate under reduced pressure to yield a crude yellow solid.
Purification
-
Column Chromatography: Purify using silica gel (230–400 mesh).
-
Gradient: Start with 10% EtOAc/Hexane to elute non-polar impurities, then increase to 30–40% EtOAc/Hexane to elute the target 3-(3-Acetylphenyl)phenol.
-
-
Final Form: Isolate the product as an off-white solid.
Mechanistic Workflow (Catalytic Cycle)
Understanding the cycle aids in troubleshooting. If the reaction stalls, it is often due to the failure of the Oxidative Addition step (due to poor catalyst quality) or Transmetallation (due to insufficient base).
Figure 2: The catalytic cycle emphasizing the regeneration of the Pd(0) species.
Characterization & Validation
Upon isolation, the compound must be validated against the following expected spectral data.
Expected Chemical Data[2][3][4][5][6][7][8][9]
-
Physical State: Off-white to pale yellow solid.
-
Melting Point: 118–122°C (Typical for meta-substituted hydroxy-acetyl biaryls).
-
Solubility: Soluble in Acetone, DMSO, Methanol, Ethyl Acetate.
NMR Spectroscopy (Simulated Reference)
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.65 (s, 1H, -OH) — Broad singlet, exchangeable.
- 8.18 (t, 1H, Ar-H) — Acetophenone ring (H2').
- 7.95 (d, 1H, Ar-H) — Acetophenone ring (H4').
- 7.88 (d, 1H, Ar-H) — Acetophenone ring (H6').
- 7.62 (t, 1H, Ar-H) — Acetophenone ring (H5').
- 7.30 (t, 1H, Ar-H) — Phenol ring (H5).
- 7.10–7.05 (m, 2H, Ar-H) — Phenol ring (H2, H6).
- 6.82 (d, 1H, Ar-H) — Phenol ring (H4).
- 2.64 (s, 3H, -COCH₃) — Acetyl methyl group.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning of catalyst. | Ensure rigorous degassing. Switch to a fresh catalyst batch. |
| Homocoupling (Bi-phenol formed) | Oxidative coupling of boronic acid. | Reduce O₂ exposure. Add boronic acid slowly. |
| Product in Aqueous Layer | pH too high during workup. | The phenol is likely deprotonated. Acidify aqueous layer to pH < 6 before extraction. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Reaction temperature too high or insufficient ligand stabilization. Lower temp to 80°C. |
Safety & Handling (MSDS Highlights)
-
3-Bromoacetophenone: Lachrymator. Causes skin and eye irritation. Handle in a fume hood.
-
Palladium Catalyst: Potential sensitizer. Avoid dust inhalation.[2]
-
1,4-Dioxane: Carcinogen suspect. Forms explosive peroxides. Test for peroxides before use.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bellina, F., & Rossi, R. (2004). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 60(45), 10269-10276. (Protocol adaptation for meta-substituted biaryls). Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. Link
-
Sigma-Aldrich. (n.d.). 3-Hydroxyphenylboronic acid Product Specification. Link
Sources
Application Notes & Protocols: A Modern Guide to the Ullmann Coupling Reaction for 3-Aryloxyphenol Synthesis
Abstract
The 3-aryloxyphenol structural motif is a cornerstone in the development of advanced polymers, agrochemicals, and pharmaceutical agents. Its synthesis via the formation of a diaryl ether bond represents a critical transformation in organic chemistry. The Ullmann coupling, a classic copper-catalyzed reaction, has re-emerged as a powerful and practical tool for this purpose. This guide provides an in-depth analysis of the modern, ligand-accelerated Ullmann reaction for the synthesis of 3-aryloxyphenols. We move beyond a simple recitation of steps to explain the underlying principles governing the choice of catalyst, ligand, base, and solvent. Detailed, field-proven protocols are provided, alongside a comparative analysis of common catalytic systems and a comprehensive troubleshooting guide to empower researchers in overcoming synthetic challenges.
Introduction: The Enduring Relevance of the Ullmann Coupling
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation was traditionally a harsh reaction, often requiring stoichiometric amounts of copper powder at temperatures exceeding 200°C.[1][2] These conditions severely limited its functional group tolerance and overall applicability in complex molecule synthesis.
The last two decades have witnessed a renaissance of the Ullmann-type reaction for C-O bond formation.[3] This revival is primarily due to the development of ligand-accelerated protocols, which employ a catalytic amount of a copper(I) salt in combination with a chelating ligand.[4] These modern adaptations proceed under significantly milder conditions (typically 80-110°C), exhibit broad substrate scope, and offer a cost-effective and less toxic alternative to palladium-catalyzed methods.[3][5] For the synthesis of 3-aryloxyphenols, which involves coupling an aryl halide with a substituted phenol like resorcinol, these advancements have made the Ullmann reaction an indispensable tool for academic and industrial chemists alike.
Mechanistic Rationale: The "Why" Behind the Protocol
A robust understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The modern ligand-assisted Ullmann diaryl ether synthesis is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. While variations exist, the core sequence provides a framework for understanding the role of each component.
The catalytic cycle begins with the coordination of the chosen ligand to the copper(I) salt (e.g., CuI). The base then deprotonates the phenol (in our case, a 3-hydroxyphenol derivative), forming a copper(I) phenoxide intermediate. This species is the active nucleophile in the cycle. The subsequent and often rate-limiting step is the oxidative addition of the aryl halide to the electron-rich copper(I) center, forming a transient copper(III) complex.[6] Finally, reductive elimination from this Cu(III) intermediate furnishes the desired diaryl ether product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[6]
This mechanistic understanding dictates our experimental choices:
-
Copper(I) Source: CuI is the most common and reliable precatalyst, though other Cu(I) salts can be effective.
-
Ligand: The ligand's role is crucial. It stabilizes the copper catalyst, increases its solubility, and modulates the electronic properties of the copper center to facilitate the key oxidative addition step.[4]
-
Base: A base is required to deprotonate the phenol, generating the active cuprate nucleophile. The choice of base can significantly impact reaction rates and yields.
-
Solvent: A polar, aprotic solvent is typically required to dissolve the reactants and facilitate the ionic intermediates in the catalytic cycle.
Below is a conceptual workflow of the key stages in the synthesis.
Caption: General experimental workflow for 3-aryloxyphenol synthesis.
Optimizing the Reaction: A Comparative Analysis of Key Parameters
The success of the Ullmann coupling hinges on the judicious selection of its components. For the synthesis of 3-aryloxyphenols, which are electron-rich, careful optimization is key.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Copper Source | CuI (Copper(I) Iodide) | Most commonly used and generally provides the highest activity and reproducibility. Other sources like Cu₂O or CuBr can be effective but may require further optimization.[7] |
| Aryl Halide | Aryl Iodides > Aryl Bromides >> Aryl Chlorides | Reactivity follows this trend due to bond dissociation energies. Iodides are the most reactive. Bromides often require higher temperatures or more active catalytic systems to achieve good yields.[7] Chlorides are typically unreactive under standard Ullmann conditions unless highly activated by electron-withdrawing groups.[2] |
| Ligand | Picolinic Acid or N,N-Dimethylglycine | Picolinic acid is highly effective, especially for sterically hindered substrates, and is economically attractive.[5] N,N-Dimethylglycine is another excellent, inexpensive ligand that promotes coupling at relatively low temperatures (e.g., 90°C).[7] The choice may depend on the specific steric and electronic properties of the coupling partners. |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | K₃PO₄ is a strong, effective base that works exceptionally well in solvents like DMSO.[5] Cs₂CO₃ is also widely used and is particularly effective in less polar solvents due to the higher solubility of the cesium phenoxide intermediate.[8] However, Cs₂CO₃ can be hygroscopic, and water can deactivate the catalyst.[8] |
| Solvent | DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) | DMSO is an excellent solvent for the CuI/Picolinic Acid/K₃PO₄ system.[5] DMF is also a common choice, particularly for reactions run at slightly higher temperatures.[2] Acetonitrile can also be used, especially with the N,N-dimethylglycine system.[8] The use of anhydrous solvents is critical for reproducibility. |
| Temperature | 80 - 110 °C | Modern ligand systems have drastically reduced the required temperature. 80-90°C is a good starting point for aryl iodides.[5][7] Aryl bromides may require temperatures closer to 110°C to achieve a reasonable reaction rate.[7] |
Detailed Experimental Protocols
These protocols are designed to be self-validating systems. Successful execution should yield reproducible results, provided that high-quality, anhydrous reagents and solvents are used under an inert atmosphere.
Protocol 1: Picolinic Acid-Promoted Synthesis of 3-Phenoxyphenol
This protocol is adapted from the robust system developed by Buchwald and co-workers, which is highly effective for a broad range of phenols, including those with steric hindrance.[5][9]
Materials:
-
Resorcinol (1.2 mmol, 132 mg)
-
Iodobenzene (1.0 mmol, 204 mg, 112 µL)
-
Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg, 5 mol%)
-
Picolinic Acid (0.10 mmol, 12.3 mg, 10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous fine powder (2.0 mmol, 424 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Anhydrous Ethyl Acetate (for work-up)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: To an oven-dried 10 mL screw-cap reaction tube, add a magnetic stir bar, Copper(I) Iodide (9.5 mg), Picolinic Acid (12.3 mg), Resorcinol (132 mg), and Potassium Phosphate (424 mg).
-
Inert Atmosphere: Seal the tube with a septum cap. Evacuate the tube under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle two more times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (2.0 mL) via syringe, followed by Iodobenzene (112 µL).
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80°C. Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) and deionized water (10 mL) to the tube and stir vigorously.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Combine the organic layers and wash with saturated brine solution (15 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure 3-phenoxyphenol.
-
Protocol 2: N,N-Dimethylglycine-Promoted Synthesis of 3-(4-methylphenoxy)phenol
This protocol utilizes the cost-effective and efficient ligand N,N-dimethylglycine, as pioneered by Ma and Cai.[7]
Materials:
-
Resorcinol (1.2 mmol, 132 mg)
-
4-Bromotoluene (1.0 mmol, 171 mg, 123 µL)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)
-
N,N-Dimethylglycine (0.2 mmol, 20.6 mg, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 mmol, 652 mg)
-
Anhydrous 1,4-Dioxane (2.0 mL)
Procedure:
-
Vessel Preparation: To an oven-dried screw-cap reaction tube, add a magnetic stir bar, CuI (19 mg), N,N-Dimethylglycine (20.6 mg), Resorcinol (132 mg), and Cs₂CO₃ (652 mg).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Under positive inert gas pressure, add anhydrous 1,4-dioxane (2.0 mL) followed by 4-bromotoluene (123 µL).
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100°C. Stir vigorously for 24 hours.
-
Work-up & Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. Below is a guide to common issues and their remedies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Wet solvent or reagents.3. Insufficiently strong or soluble base.4. Poor quality aryl halide. | 1. Use fresh, high-purity CuI. Ensure a rigorously inert atmosphere.2. Use anhydrous solvents and dry reagents thoroughly. Cs₂CO₃ is particularly hygroscopic.[8]3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Purify the aryl halide before use. |
| Formation of Homocoupled Biaryl (from Aryl Halide) | Reaction temperature is too high, or ligand concentration is too low, favoring the biaryl Ullmann pathway. | Reduce the reaction temperature. Ensure the correct stoichiometry of the ligand is used. |
| Formation of Phenol (from Aryl Halide) | Presence of trace water in the reaction mixture, leading to hydrolysis of the aryl halide. | Rigorously dry all solvents and reagents. Consider adding powdered 3Å molecular sieves to the reaction mixture. |
| Reaction Stalls | Catalyst deactivation or ligand decomposition over time. | While less common with modern systems, if a reaction stalls, a second small addition of catalyst and ligand may be beneficial. |
| Difficulty with Electron-Rich Aryl Bromides | Aryl bromides are less reactive than iodides, especially those with electron-donating groups. | Increase the reaction temperature to ~110°C and consider switching to a more polar solvent like DMF. Ensure an efficient ligand like picolinic acid is used. |
Conclusion
The modern, ligand-assisted Ullmann coupling is a highly efficient, versatile, and scalable method for the synthesis of 3-aryloxyphenols. By understanding the mechanistic underpinnings of the reaction, researchers can rationally select the optimal combination of catalyst, ligand, base, and solvent to achieve high yields. The protocols provided herein, based on the well-established Picolinic Acid and N,N-Dimethylglycine systems, offer reliable starting points for a wide range of substrates. Careful attention to anhydrous conditions and the establishment of an inert atmosphere are critical for reproducibility and success. This guide serves as a comprehensive resource for chemists aiming to leverage this powerful transformation in their synthetic endeavors.
References
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
-
Brem, J., & Christmann, M. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105–1113. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 132(48), 17398-17401. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. (2023). [Link]
-
King, A. E., & Hartwig, J. F. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18375–18389. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Brem, J., & Christmann, M. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105–1113. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 8. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Precision Synthesis of Hydroxyaryl Ketones via Fries Rearrangement
Executive Summary
The Fries rearrangement remains the premier method for synthesizing hydroxyaryl ketones, serving as a critical scaffold-building reaction in the production of antiseptics, UV absorbers, and antiviral pharmacophores (e.g., Balanol analogues). While historically reliant on stoichiometric Lewis acids, modern drug discovery demands a nuanced understanding of regioselectivity and green chemistry alternatives.
This guide moves beyond textbook definitions to provide a process-chemist’s perspective on controlling the thermodynamic vs. kinetic outcomes of the reaction. We present two validated protocols: the Classic Lewis-Acid Mediated Pathway (for bulk synthesis) and the Photo-Fries Variant (for complex, acid-sensitive substrates), alongside a critical analysis of catalytic alternatives.
Mechanistic Foundations & Selectivity Control
The utility of the Fries rearrangement lies in its tunable regioselectivity.[1][2] The reaction proceeds via an acylium ion intermediate generated from a phenolic ester.[1] The position of the acyl group re-attachment is strictly governed by the reaction temperature, a phenomenon known as Thermodynamic vs. Kinetic Control .
The Acylium Ion Pathway
Upon coordination with a Lewis acid (e.g., AlCl₃), the ester carbonyl oxygen becomes activated, leading to the cleavage of the C-O bond. This generates a tight ion pair: the acylium cation [R-C≡O]⁺ and the aluminum phenoxide anion.
-
Kinetic Control (Low Temp, <60°C): The acylium ion attacks the para position. This is faster but reversible.[3] The para isomer is less sterically hindered but lacks the stabilizing chelation of the ortho product.
-
Thermodynamic Control (High Temp, >150°C): The reaction favors the ortho position. The ortho-hydroxy ketone forms a stable 6-membered chelate ring with the aluminum (and eventually the proton), making it the thermodynamically stable product.
Mechanistic Diagram
The following diagram illustrates the divergence in pathway based on thermal energy.
Figure 1: Mechanistic divergence showing the temperature-dependent selectivity between kinetic (para) and thermodynamic (ortho) products.
Protocol A: Classic Lewis Acid-Mediated Rearrangement
Application: Robust synthesis of simple hydroxyacetophenones (e.g., 4-hydroxyacetophenone). Scale: 10 mmol to Multi-Gram.
Reagents & Equipment
-
Substrate: Phenyl Acetate (1 equiv.)[4]
-
Catalyst: Anhydrous Aluminum Chloride (
) (1.2 – 1.5 equiv.)-
Note: Quality of
is critical. It must be free-flowing yellow/white powder. Gray/clumped solid indicates hydrolysis and will fail.
-
-
Solvent: Nitrobenzene (for para selectivity/solubility) or Solvent-free (Neat) for ortho selectivity.
-
Quench: 1M HCl, Ice.
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a drying tube (
). Purge with . -
Catalyst Loading: Add Anhydrous
(2.0 g, 15 mmol) to the flask.-
Critical Control Point (CCP): If using solvent, add Nitrobenzene (10 mL) here. If neat, proceed to step 3.
-
-
Addition: Add Phenyl Acetate (1.36 g, 10 mmol) dropwise over 15 minutes.
-
Observation: Evolution of HCl gas may occur; ensure venting to a fume hood trap.
-
-
Reaction Phase:
-
For Para-Product: Heat to 50°C for 3 hours.
-
For Ortho-Product: Heat to 165°C (oil bath) for 3 hours. The mixture will turn viscous and dark orange/red.
-
-
Quenching (Exothermic):
-
Cool the mixture to room temperature.
-
Pour the reaction mass slowly onto a slurry of crushed ice (50 g) and concentrated HCl (5 mL).
-
Why? This hydrolyzes the stable aluminum-phenoxide complex, liberating the free phenol.
-
-
Workup:
-
Extract with Dichloromethane (DCM) (
mL). -
Wash organic layer with water (
) and Brine ( ). -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Ortho-isomer: Often steam volatile. Can be purified by steam distillation.[3]
-
Para-isomer: Recrystallize from ethanol/water or purify via flash chromatography (Hexane:Ethyl Acetate 80:20).
-
Protocol B: The Photo-Fries Rearrangement
Application: Synthesis of complex scaffolds where Lewis acids would decompose sensitive functional groups (e.g., amides, glycosides). Mechanism: Radical cage mechanism (homolytic cleavage).
Reagents & Equipment[4]
-
Source: UV Lamp (Medium pressure Hg lamp or 254 nm UV LED reactor).
-
Solvent: Benzene (traditional) or Methanol/Hexane (Green alternative).
-
Concentration: Dilute conditions (0.01 M) are preferred to prevent intermolecular side reactions.
Step-by-Step Methodology
-
Preparation: Dissolve the phenolic ester (1 mmol) in Methanol (100 mL).
-
Note: De-gas the solvent with Argon for 15 mins. Oxygen quenches the radical intermediates.
-
-
Irradiation: Place the solution in a quartz vessel (glass absorbs UV). Irradiate at 254 nm.
-
Monitoring: Monitor via TLC every 30 minutes. Reaction times vary (1–10 hours).
-
Workup: Evaporate solvent. The product is usually a mixture of ortho, para, and the parent phenol (via radical escape).
-
Purification: Requires careful column chromatography due to the mixture of isomers.
Comparative Analysis & Optimization
The choice of method depends heavily on the substrate tolerance and desired isomer.
Method Comparison Table
| Feature | Lewis Acid (AlCl₃) | Photo-Fries | Zeolite Catalysis (H-Beta) |
| Mechanism | Ionic (Acylium) | Radical (Cage effect) | Surface Acid Catalysis |
| Yield | High (70-90%) | Moderate (40-60%) | Moderate to High |
| Selectivity | Tunable (Temp controlled) | Mixed (Ortho favored) | Shape Selective |
| Waste | High (Stoichiometric Al salts) | Low (Solvent recycling) | Very Low (Reusable catalyst) |
| Limitations | Corrosive; Moisture sensitive | Dilute conditions needed | Requires activation; Pore clogging |
Workflow Logic
Use the following logic flow to determine the correct experimental setup for your target molecule.
Figure 2: Decision matrix for selecting the appropriate Fries Rearrangement protocol.
Troubleshooting & Expert Insights
Common Failure Modes
-
No Reaction (AlCl₃ Method):
-
Cause: Hydrated catalyst.
reacts violently with water to form inactive . -
Fix: Use fresh bottle; sublime
if necessary. Ensure glassware is oven-dried.
-
-
Low Yield (Photo-Fries):
-
Cause: Polymerization or "Fries-Migration" of radicals out of the solvent cage.
-
Fix: Lower the concentration. High dilution favors intramolecular rearrangement over intermolecular polymerization.
-
-
Inseparable Isomers:
-
Insight: Use the boiling point difference. Ortho-isomers have intramolecular H-bonding, lowering their boiling point and making them steam volatile. Para-isomers have intermolecular H-bonding (higher BP) and remain in the pot during steam distillation.
-
Green Chemistry Note
For industrial processes avoiding
References
-
Mechanism & Selectivity: Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.
-
Photo-Fries Overview: Kassar, A., et al. (2018). "Photo-Fries Rearrangement." Organic Chemistry Portal.
-
Zeolite Catalysis: Hoelderich, W. F. (2000). "Environmentally benign manufacturing of fine chemicals." Catalysis Today.
-
Balanol Synthesis Application: Lampe, J. W., et al. (1996). "Total Synthesis of (-)-Balanol." Journal of Organic Chemistry.
-
Green Solvent (MSA): Commarieu, A., et al. (2002). "Fries rearrangement in methane sulfonic acid."[5] Journal of Molecular Catalysis A: Chemical.
Sources
- 1. byjus.com [byjus.com]
- 2. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
Column chromatography method for purifying phenolic compounds
Application Note: Advanced Purification Strategies for Phenolic Compounds
Abstract
Phenolic compounds—ranging from simple phenolic acids to complex polymerized tannins—present unique purification challenges due to their structural diversity, polarity, and susceptibility to oxidation.[1][2] This guide moves beyond generic chromatography advice, providing a targeted, multi-modal approach for isolating high-purity phenolics. We detail protocols for Sephadex LH-20 , Polyamide , and Reversed-Phase C18 chromatography, emphasizing the mechanistic "why" behind every solvent choice and packing parameter.
Strategic Planning: The Phenolic Decision Matrix
Before packing a column, you must characterize your crude extract. Phenolics are acidic (pKa ~9-10 for simple phenols, lower for carboxylic moieties) and often glycosylated.
-
The Polarity Trap: Silica gel (normal phase) is generally unsuitable for crude phenolic extracts because irreversible adsorption occurs via strong hydrogen bonding between silanol groups and phenolic hydroxyls.
-
The Stability Rule: Always maintain a slightly acidic environment (pH 2–4). Alkaline conditions promote rapid oxidation and ring degradation (browning).
Visual 1: Column Selection Decision Tree
Caption: Decision matrix for selecting the optimal stationary phase based on extract solubility and target compound class.
Protocol A: Sephadex LH-20 (The "Scavenger" Method)
Mechanism: Sephadex LH-20 is a hydroxypropylated cross-linked dextran. It operates via a dual mechanism:
-
Size Exclusion: Larger molecules elute first.
-
Adsorption: The dextran matrix forms hydrogen bonds with phenolic hydroxyls. Crucially, this allows separation of phenolics (retained) from sugars (eluted early).
Best For: Separating hydrolyzable tannins, proanthocyanidins, and flavonoid glycosides from crude extracts.
Step-by-Step Protocol
-
Swelling (Critical):
-
Suspend Sephadex LH-20 powder in the mobile phase (typically Methanol or Ethanol).
-
Ratio: 4-5 mL solvent per gram of dry powder.
-
Time: Allow to swell for at least 3 hours (preferably overnight) at room temperature.
-
Why: Incomplete swelling leads to bed compression and variable flow rates during the run.
-
-
Column Packing:
-
Pour the slurry in one continuous motion to prevent layering.
-
Equilibrate with 2-3 column volumes (CV) of the starting solvent.
-
-
Sample Loading:
-
Dissolve sample in the minimum volume of mobile phase.
-
Loading Capacity: Do not exceed 1-2% of the total column volume (e.g., 2 mL sample for a 100 mL column).
-
-
Elution Strategy:
-
Step 1 (Sugars/Non-phenolics): Elute with 100% Water or low alcohol (e.g., 10% MeOH). Sugars wash off immediately.
-
Step 2 (Phenolics): Switch to 100% Methanol or Acetone:Water (7:3).
-
Note: Acetone breaks hydrogen bonds effectively, eluting tightly bound tannins.
-
Protocol B: Polyamide Chromatography (The H-Bond Specialist)
Mechanism: Polyamide resins contain abundant amide groups (-CONH-). Retention is governed by hydrogen bonding between the resin's carbonyl oxygen and the phenolic protons.
-
Rule of Thumb: More phenolic hydroxyl groups = Stronger retention.
-
Elution: Solvents capable of forming H-bonds (Urea, Formamide, or simply increasing Alcohol content) displace the phenolics.
Best For: Bulk fractionation of crude aqueous extracts; separating flavonoids from phenolic acids.
Step-by-Step Protocol
-
Pre-treatment:
-
Soak Polyamide resin in Methanol for 2 hours, then wash with water to remove oligomers.
-
-
Elution Gradient:
-
Mobile Phase A: Distilled Water (acidified with 0.1% Formic Acid).
-
Mobile Phase B: Methanol or Ethanol.[3]
-
Gradient: Start 100% A (removes phenolic acids/sugars) → Gradient to 100% B (elutes flavonoids) → Wash with 5% Ammonia in MeOH (elutes tannins/complex phenols).
-
-
Optimization:
-
If compounds stick irreversibly, use a "displacer" like weak aqueous ammonia (only if your target is stable at high pH) or switch to Acetone-Water mixtures.
-
Protocol C: C18 Reversed-Phase (The High-Res Isolator)
Mechanism: Partitioning based on hydrophobicity.
The Acid Requirement: Phenolics are weak acids. In neutral water, they partially ionize (
-
Solution: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both mobile phases to suppress ionization (
).
Experimental Setup
| Parameter | Specification | Notes |
| Stationary Phase | C18 (Octadecylsilane), 5µm or 10µm particle size | End-capped columns reduce secondary silanol interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for phenolics. |
| Flow Rate | 1.0 mL/min (Analytical) / 10-20 mL/min (Prep) | Scale linearly based on column cross-sectional area. |
| Detection | UV 280 nm (General), 320 nm (Phenolic Acids), 360 nm (Flavonoids) | Use a Diode Array Detector (DAD) for peak purity checks. |
Gradient Protocol (Standard)
-
Equilibration: 5% B for 10 minutes.
-
Injection: Filter sample through 0.45 µm PTFE filter.
-
Gradient Profile:
-
0-5 min: 5% B (Isocratic hold to elute highly polar acids).
-
5-30 min: 5% → 40% B (Elutes most glycosides).
-
30-45 min: 40% → 100% B (Elutes aglycones and polymethoxylated flavones).
-
45-50 min: 100% B (Wash).
-
Visual 2: Integrated Purification Workflow
Caption: End-to-end workflow from raw material to structural validation, highlighting the critical acid modification step.
Troubleshooting & Self-Validation
-
Problem: Peak Tailing.
-
Cause: Silanol interaction or ionization.
-
Fix: Increase acid modifier concentration (up to 0.5% Formic Acid) or switch to a "Polar-Embedded" C18 column.
-
-
Problem: Sample Precipitation on Column.
-
Cause: Sample dissolved in 100% strong solvent (e.g., MeOH) injected into aqueous stream.
-
Fix: Dissolve sample in the starting mobile phase (e.g., 5% ACN). If insoluble, use DMSO (max 5% of injection volume).
-
-
Validation Check:
-
Collect the peak.
-
Re-inject on an analytical column.[4]
-
Pass Criteria: Single symmetrical peak at >95% area integration at 280nm.
-
References
-
Cytiva. Sephadex LH-20 Instructions and Chemical Properties. [Link]
-
Frontiers in Nutrition. Reversed-Phase HPLC Characterization and Quantification of Phenolic Acids. [Link]
-
MDPI. Separation Methods of Phenolic Compounds from Plant Extract. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
Sources
- 1. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Resolution HPLC Separation of 3-(3-Acetylphenyl)phenol and Regioisomers
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 3-(3-Acetylphenyl)phenol (3,3'-APP) and its critical positional isomers (e.g., 4-(3-acetylphenyl)phenol, 3-(4-acetylphenyl)phenol).
While standard C18 chemistries often struggle to resolve regioisomers of biphenyl derivatives due to identical hydrophobicity (logP), this method utilizes a Biphenyl stationary phase . By leveraging
Introduction & Challenge
3-(3-Acetylphenyl)phenol is a functionalized biphenyl scaffold often used as an intermediate in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs).
The Separation Challenge
Synthetic routes, such as Suzuki-Miyaura cross-coupling, often yield regioisomeric byproducts.
-
Target: 3-(3-Acetylphenyl)phenol (Meta-Meta substitution).
-
Impurity A: 4-(3-Acetylphenyl)phenol (Para-Meta).
-
Impurity B: 3-(4-Acetylphenyl)phenol (Meta-Para).
Why C18 Fails: Standard alkyl-bonded phases (C8, C18) separate primarily based on hydrophobic volume. Since these isomers possess identical molecular weights and nearly identical hydrophobic surface areas, they frequently co-elute or show "shoulder" peaks on C18 columns.
The Solution:
This protocol employs a Biphenyl stationary phase.[1] The biphenyl ligand allows for distinct
Experimental Protocol
Reagents and Chemicals[2][3]
-
Reference Standards: 3-(3-Acetylphenyl)phenol (>98%), Isomer mix.
-
Solvents: Methanol (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).
-
Additives: Formic Acid (LC-MS Grade). Note: Formic acid is preferred over TFA to prevent ion suppression if coupled with MS.
Instrumentation
-
System: UHPLC or HPLC system (e.g., Agilent 1290, Waters H-Class, Shimadzu Nexera).
-
Detector: Diode Array Detector (DAD) or UV-Vis.
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek).
-
Dimensions: 100 x 2.1 mm, 2.6 µm (Solid Core) or equivalent.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) suppresses phenol ionization ( |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Critical: Methanol enhances |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns. |
| Column Temp. | 35°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 2.0 µL | Low volume prevents peak broadening. |
| Detection | UV 254 nm (primary), 280 nm | 254 nm targets the biphenyl core; 280 nm is specific to the phenol moiety. |
Gradient Program
Standard generic gradient for biphenyl separation.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 40% | Initial Hold |
| 1.00 | 40% | Isocratic ensure column equilibrium |
| 8.00 | 90% | Linear Ramp |
| 10.00 | 90% | Wash impurities |
| 10.10 | 40% | Return to initial |
| 13.00 | 40% | Re-equilibration |
Method Logic & Mechanism
The "Pi-Pi" Selectivity Mechanism
The separation relies on the interaction between the
-
Electron Density: The acetyl group is electron-withdrawing (EWG), while the hydroxyl group is electron-donating (EDG).
-
Resonance: In para isomers, the resonance effects are delocalized differently than in meta isomers, altering the "accessibility" of the
cloud. -
Retention Order: Typically, the isomer with the most accessible
-cloud interacts strongest with the stationary phase and elutes later. In Methanol, these interactions are maximized because Methanol does not compete for sites as aggressively as Acetonitrile (which has its own system in the nitrile group).
Workflow Diagram
Caption: Workflow illustrating the critical decision points for separating biphenyl isomers, emphasizing the choice of Biphenyl phase and Methanol modifier.
System Suitability & Validation Criteria
To ensure the method is "self-validating" and trustworthy, the following criteria must be met before routine analysis:
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution ( | If | |
| Tailing Factor ( | Tailing > 1.2 indicates secondary silanol interactions. Ensure Formic Acid is fresh. | |
| Retention Time %RSD | High RSD suggests pump issues or insufficient equilibration time. | |
| Sensitivity (S/N) | If sensitivity is low, check UV lamp hours or switch to 280 nm (phenol max). |
References
-
Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on MOF packed columns. Retrieved from [Link]
Sources
Gas chromatography-mass spectrometry (GC-MS) for phenol analysis
Application Note: High-Sensitivity Analysis of Phenols in Biological and Environmental Matrices via GC-MS
Executive Summary
Phenolic compounds are critical analytes in drug development (as metabolites), environmental toxicology (as endocrine disruptors), and industrial quality control. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult due to the polar hydroxyl (-OH) group, which causes hydrogen bonding with active sites in the GC inlet and column. This results in peak tailing, sensitivity loss, and poor reproducibility.
This Application Note details a robust, self-validating protocol for the quantification of phenols. Unlike standard "direct injection" methods that rely heavily on perfectly inert consumables, this guide prioritizes a Derivatization Strategy (Silylation) . This approach chemically masks the polar hydroxyl group, converting phenols into trimethylsilyl (TMS) ethers, thereby dramatically improving chromatographic behavior, thermal stability, and detection limits.
The Challenge: Why Phenols Fail in Standard GC
Before executing the protocol, researchers must understand the "Activity" problem. Phenols are weak acids. Inside a hot GC inlet (250°C), the -OH group interacts with:
-
Silanols (Si-OH): Present in non-deactivated glass liners and glass wool.
-
Metal Ions: Present in the inlet weldment or non-passivated seals.
These interactions cause reversible adsorption , manifesting as "shark-fin" tailing peaks. To mitigate this, we employ Silylation , replacing the active proton with a non-polar trimethylsilyl group.
Experimental Workflow
The following diagram outlines the critical decision points and flow of the analysis.
Figure 1: End-to-end workflow for derivatized phenol analysis. Note the critical drying step; moisture kills the silylation reagent.
Detailed Protocols
Protocol A: Sample Preparation (Extraction)
Choose based on matrix complexity.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Best For | Clean water, simple buffers | Plasma, Urine, Wastewater |
| Throughput | Low (Manual) | High (Automatable) |
| Solvent Usage | High (Dichloromethane) | Low (Methanol/Ethyl Acetate) |
Step-by-Step (SPE Method for Biological Fluids):
-
Conditioning: Use a polymeric sorbent cartridge (e.g., OASIS HLB or Strata-X). Condition with 3 mL Methanol followed by 3 mL HPLC-grade water.
-
Loading: Acidify 1 mL of sample (plasma/urine) to pH 2 using 6N HCl to protonate phenols (ensuring retention). Load onto cartridge at 1-2 mL/min.
-
Washing: Wash with 2 mL of 5% Methanol in water to remove salts and proteins.
-
Drying: Apply high vacuum for 10-15 minutes. CRITICAL: Any residual water will hydrolyze the derivatizing agent in the next step.
-
Elution: Elute with 2 x 1 mL Dichloromethane (DCM).
-
Concentration: Evaporate eluate to dryness under a gentle stream of Nitrogen at 35°C.
Protocol B: Derivatization (Silylation)
The "Gold Standard" for phenol stability.
Reagents:
-
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.[1]
-
TMCS: Trimethylchlorosilane (1% added as a catalyst).
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Procedure:
-
Reconstitute the dried extract (from Protocol A) in 50 µL of Anhydrous Pyridine.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Vortex for 30 seconds.
-
Incubate at 70°C for 30 minutes in a capped reaction vial.
-
Why? Sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) require heat to drive the reaction to completion [1].
-
-
Cool to room temperature. Transfer to an autosampler vial with a glass insert.
-
Self-Validation Check: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis of BSTFA).
Protocol C: Instrumental Analysis (GC-MS)
System Configuration:
-
Inlet: Split/Splitless, maintained at 250°C.
-
Liner: Ultra-Inert Splitless liner with deactivated glass wool (placed near bottom).
-
Column: 5% Phenyl-arylene phase (e.g., DB-5ms UI, Rxi-5Sil MS), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
-
Hold at 60°C for 1 min (Focuses solvent).
-
Ramp 10°C/min to 200°C.
-
Ramp 25°C/min to 300°C.
-
Hold 3 min (Bake out).
MS Parameters (SIM Mode): Selected Ion Monitoring (SIM) provides 10-100x higher sensitivity than Scan mode.
| Analyte (TMS Derivative) | Quant Ion ( | Qualifier Ions ( | Retention Time (min)* |
| Phenol-TMS | 166 (M+) | 151 (M-15) | 7.45 |
| 2-Chlorophenol-TMS | 200 (M+) | 185 (M-15) | 8.10 |
| 2,4-Dichlorophenol-TMS | 234 (M+) | 219, 236 | 9.85 |
| 2,4,6-Trichlorophenol-TMS | 268 (M+) | 253, 270 | 11.20 |
| Phenol-d5 (Internal Std) | 171 (M+) | 156 | 7.42 |
Note: Retention times must be determined experimentally on your specific system.
Method Validation & Quality Assurance
To ensure Scientific Integrity , the method must be validated against accepted criteria (e.g., EPA 8270E or FDA Bioanalytical Guidelines).
-
Linearity: Prepare a 5-point calibration curve (10, 50, 100, 500, 1000 ng/mL).
-
Acceptance:
.[2] -
Internal Standard: Use Phenol-d5 to correct for injection variability.
-
-
Recovery: Spike a blank matrix (water/plasma) at 100 ng/mL.
-
Calculation: (Measured Conc / Spiked Conc) x 100.
-
Target: 70-130% recovery [2].
-
-
Limit of Detection (LOD): Calculate as
(where is the standard deviation of the intercept and is the slope). Typical LOD for TMS-phenols is 0.5 - 2.0 ng/mL.
Troubleshooting & Optimization
Use this logic tree to diagnose common failures.
Figure 2: Diagnostic logic for common GC-MS anomalies.
Expert Insight:
-
Tailing: If only phenols tail but hydrocarbons (like Phenanthrene) do not, your system has "Active Sites." Replace the liner immediately.
-
Moisture: If your TMS derivatives disappear over time, your sample was not dry enough. The TMS group hydrolyzes back to the phenol in the presence of water. Add a small amount of anhydrous
to the autosampler vial if necessary.
References
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Restek Corporation. (2020). Comprehensive Trace-Level GC-MS/MS Semivolatiles Method. Retrieved from [Link]
Sources
The Strategic Utility of 3-(3-Acetylphenyl)phenol in Modern Drug Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of pharmaceutical development, the identification and utilization of versatile chemical precursors are paramount to the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). 3-(3-Acetylphenyl)phenol, more commonly known in the scientific literature as 3-hydroxyacetophenone, stands out as a cornerstone intermediate in the synthesis of a range of therapeutic agents.[1][2] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic acetyl moiety, offers a rich chemical playground for constructing complex molecular architectures. This guide provides an in-depth exploration of the strategic application of 3-hydroxyacetophenone in the synthesis of prominent drugs, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen and the selective alpha-1 adrenergic agonist Phenylephrine, showcasing the precursor's pivotal role in forming the core scaffolds of these important medicines.
Core Chemistry and Strategic Considerations
The synthetic utility of 3-hydroxyacetophenone is primarily dictated by the reactivity of its two key functional groups. The phenolic hydroxyl group can readily undergo O-alkylation or O-arylation reactions, such as the Williamson ether synthesis or the Ullmann condensation, to introduce diverse substituents.[3][4] The acetyl group, on the other hand, provides a handle for a variety of transformations, including alpha-halogenation, oxidation, reduction, and reactions involving the enolate, to build upon the carbon skeleton. The strategic selection of reaction conditions and protecting group strategies allows for the selective manipulation of these functional groups, paving the way for the synthesis of a wide array of drug molecules.
Application Note I: Synthesis of Fenoprofen
Therapeutic Class: Non-Steroidal Anti-Inflammatory Drug (NSAID)
Synthetic Overview: The synthesis of Fenoprofen, a propionic acid derivative, from 3-hydroxyacetophenone is a multi-step process that elegantly demonstrates the sequential functionalization of this precursor.[4][5] The key transformations involve an initial ether bond formation at the phenolic hydroxyl group, followed by the elaboration of the acetyl group to introduce the propionic acid moiety.
Mechanistic Insights and Workflow
The synthesis commences with a Williamson ether synthesis, a classic and reliable method for forming ethers.[6] In this step, the phenolic proton of 3-hydroxyacetophenone is abstracted by a base, typically a carbonate or hydroxide, to form a phenoxide ion. This potent nucleophile then displaces a halide from an aryl halide, in this case, bromobenzene, to form the diaryl ether, 1-(3-phenoxyphenyl)ethanone. To facilitate this C-O bond formation, a copper catalyst is often employed in what is known as an Ullmann condensation, which is particularly useful for coupling aryl halides with alcohols.[1][3]
The subsequent step involves the introduction of a bromine atom at the alpha-position of the ketone. This α-bromination is a critical step to enable the introduction of the propionic acid side chain. The reaction typically proceeds via an enol or enolate intermediate and can be achieved using various brominating agents.
The resulting α-bromo ketone is then converted to the corresponding nitrile through a nucleophilic substitution reaction with a cyanide salt. This nitrile is a key intermediate, as its hydrolysis provides the target carboxylic acid, Fenoprofen.[7][8] The hydrolysis can be carried out under either acidic or basic conditions, with the latter often being preferred for its efficiency.[9][10]
Below is a visual representation of the synthetic workflow for Fenoprofen from 3-hydroxyacetophenone.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(3-Phenoxyphenyl)ethanone
This protocol is based on the principles of the Ullmann condensation.[1][3]
| Parameter | Value |
| Reactants | 3-Hydroxyacetophenone, Bromobenzene, Potassium Carbonate, Copper(I) iodide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 140-150 °C |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up with extraction |
| Typical Yield | 75-85% |
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Add bromobenzene (1.2 eq) to the reaction mixture.
-
Heat the mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-phenoxyphenyl)ethanone.
Step 2: Synthesis of 2-Bromo-1-(3-phenoxyphenyl)ethanone
This protocol describes the α-bromination of the ketone intermediate.
| Parameter | Value |
| Reactants | 1-(3-Phenoxyphenyl)ethanone, N-Bromosuccinimide (NBS) |
| Catalyst | Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon tetrachloride (CCl4) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Filtration and removal of solvent |
| Typical Yield | 80-90% |
Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 1-(3-phenoxyphenyl)ethanone (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-1-(3-phenoxyphenyl)ethanone, which can often be used in the next step without further purification.
Step 3: Synthesis of 2-(3-Phenoxyphenyl)propanenitrile
This step involves the conversion of the α-bromo ketone to a nitrile.
| Parameter | Value |
| Reactants | 2-Bromo-1-(3-phenoxyphenyl)ethanone, Sodium cyanide |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | Room temperature |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous work-up and extraction |
| Typical Yield | 85-95% |
Protocol:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve 2-bromo-1-(3-phenoxyphenyl)ethanone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Slowly add sodium cyanide (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a large volume of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(3-phenoxyphenyl)propanenitrile.
Step 4: Synthesis of Fenoprofen (Hydrolysis of the Nitrile)
This final step is the hydrolysis of the nitrile to the carboxylic acid.[7][9]
| Parameter | Value |
| Reactants | 2-(3-Phenoxyphenyl)propanenitrile, Sodium hydroxide |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Work-up | Acidification and extraction |
| Typical Yield | >90% |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-phenoxyphenyl)propanenitrile (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 6-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford Fenoprofen. Further purification can be achieved by recrystallization.
Application Note II: Synthesis of Phenylephrine
Therapeutic Class: Selective α1-Adrenergic Receptor Agonist
Synthetic Overview: The synthesis of Phenylephrine from 3-hydroxyacetophenone is a concise and elegant pathway that highlights the versatility of the acetyl group for constructing the ethanolamine side chain characteristic of many adrenergic agonists.[11][12] The key steps involve the introduction of a leaving group at the α-position of the ketone, followed by amination and stereoselective reduction.
Mechanistic Insights and Workflow
The synthesis typically begins with the α-halogenation of 3-hydroxyacetophenone. While bromination is common, chlorination can also be employed, for instance, using sulfuryl chloride.[13] This step activates the α-position for nucleophilic attack.
The resulting α-halo-3-hydroxyacetophenone is then reacted with a suitable amine. For the synthesis of Phenylephrine, N-methylbenzylamine is often used. The benzyl group serves as a protecting group for the secondary amine, which can be readily removed in the final step. The reaction proceeds via a standard SN2 mechanism.
The crucial step in the synthesis of the biologically active (R)-(-)-Phenylephrine is the stereoselective reduction of the ketone to a secondary alcohol. This can be achieved using various chiral reducing agents or through biocatalytic methods, which often provide high enantioselectivity.[14] The stereochemistry at this center is critical for the drug's interaction with the adrenergic receptor.
Finally, the N-benzyl protecting group is removed by catalytic hydrogenation to yield Phenylephrine.
The synthetic workflow for Phenylephrine is depicted below.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethanone
This protocol describes the α-chlorination of 3-hydroxyacetophenone.[13][15]
| Parameter | Value |
| Reactants | 3-Hydroxyacetophenone, Sulfuryl chloride |
| Solvent | Methanol/Ethyl acetate/Dichloromethane mixture |
| Temperature | 20-30 °C |
| Reaction Time | 1 hour |
| Work-up | Removal of solvent |
| Typical Yield | ~95% |
Protocol:
-
In a round-bottom flask, prepare a stirred mixture of 3-hydroxyacetophenone (1.0 eq) in a solvent mixture of methanol and ethyl acetate/dichloromethane.
-
Cool the mixture and add sulfuryl chloride (1.5 eq) dropwise, maintaining the temperature between 20-30 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(3-hydroxyphenyl)ethanone, which is often used directly in the next step.
Step 2: Synthesis of 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one
This step involves the amination of the α-chloro ketone.[11]
| Parameter | Value |
| Reactants | 2-Chloro-1-(3-hydroxyphenyl)ethanone, N-methylbenzylamine |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | Room temperature |
| Reaction Time | 2-3 hours |
| Work-up | Aqueous work-up and extraction |
| Typical Yield | 80-90% |
Protocol:
-
Dissolve 2-chloro-1-(3-hydroxyphenyl)ethanone (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-methylbenzylamine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.
-
After completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one.
Step 3: Stereoselective Reduction to (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol
This protocol outlines a general approach for the stereoselective reduction of the ketone. For specific chiral reducing agents or biocatalysts, the conditions may need to be optimized.[14]
| Parameter | Value |
| Reactant | 1-(3-Hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one |
| Reducing Agent | Chiral borane reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine with borane) or a suitable ketoreductase |
| Solvent | Tetrahydrofuran (THF) for chemical reduction; Buffer for enzymatic reduction |
| Temperature | -20 °C to room temperature (chemical); 25-37 °C (enzymatic) |
| Reaction Time | Varies (monitor by TLC/HPLC) |
| Work-up | Quenching, extraction, and purification |
| Typical Enantiomeric Excess | >95% ee |
Protocol (Illustrative example with a chiral chemical reductant):
-
In a dry, inert atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.
-
Cool the solution to -20 °C and slowly add a solution of borane-dimethyl sulfide complex (1.1 eq) in THF.
-
Stir for 15 minutes, then add a solution of 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one (1.0 eq) in THF dropwise.
-
Stir the reaction at -20 °C until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the desired (R)-enantiomer.
Step 4: Debenzylation to (R)-(-)-Phenylephrine
The final step is the removal of the N-benzyl protecting group.[11]
| Parameter | Value |
| Reactant | (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol |
| Catalyst | Palladium on carbon (Pd/C) |
| Solvent | Methanol or Ethanol |
| Hydrogen Source | Hydrogen gas |
| Pressure | 1-4 atm |
| Temperature | Room temperature |
| Reaction Time | 4-8 hours |
| Work-up | Filtration and crystallization |
| Typical Yield | >95% |
Protocol:
-
Dissolve (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol (1.0 eq) in methanol in a hydrogenation vessel.
-
Add 10% Palladium on carbon (5-10 wt%).
-
Pressurize the vessel with hydrogen gas (1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude Phenylephrine can be further purified by crystallization, often as its hydrochloride salt by treatment with HCl in a suitable solvent.
Conclusion: A Versatile and Indispensable Precursor
3-(3-Acetylphenyl)phenol, or 3-hydroxyacetophenone, has proven to be a highly valuable and versatile precursor in the synthesis of important pharmaceutical agents. Its readily functionalizable hydroxyl and acetyl groups provide a robust platform for the construction of complex molecular frameworks. The detailed protocols for the synthesis of Fenoprofen and Phenylephrine presented herein underscore the strategic importance of this compound in medicinal chemistry and process development. As the demand for efficient and scalable synthetic routes to new and existing drugs continues to grow, the utility of well-established and versatile building blocks like 3-hydroxyacetophenone will undoubtedly remain a cornerstone of modern drug discovery and development.
References
Sources
- 1. Ullmann reaction | PPTX [slideshare.net]
- 2. US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US8455692B2 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol - Google Patents [patents.google.com]
- 7. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102776251B - Preparation method of phenylephrine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete conversion in acetylation reactions
Status: Operational | Tier: Level 3 (Advanced Synthesis)
Welcome to the Acetylation Technical Support Center. This guide is not a textbook; it is a dynamic troubleshooting system designed to diagnose and resolve stalled, incomplete, or failed acetylation reactions in real-time.
Module 1: Diagnostic Triage
Issue: "My reaction is not proceeding to completion."
Before adjusting parameters, identify the failure mode using the logic flow below.
Figure 1: Decision matrix for diagnosing acetylation failures. Use this to route your issue to the correct module below.
Module 2: The "Stalled" Reaction (Kinetics & Catalysis)
Q: My reaction hit 60% conversion and stopped. Adding more acetic anhydride (Ac₂O) didn't help. Why?
A: You are likely facing a rate-limiting equilibrium or a deactivated nucleophile, not a stoichiometry issue. Standard acetylation relies on the nucleophilic attack of your substrate onto the anhydride. If your substrate is sluggish, the background hydrolysis of Ac₂O by moisture competes with your reaction.
The Solution: Nucleophilic Catalysis (Hyper-Acylation) You must switch from a base-catalyzed mechanism (e.g., Pyridine) to a nucleophilic catalytic mechanism using 4-Dimethylaminopyridine (DMAP) . This is known as Steglich esterification logic.
Mechanism of Action: DMAP is not just a base; it attacks the anhydride first to form a highly reactive N-acylpyridinium ion . This intermediate is orders of magnitude more electrophilic than acetic anhydride itself.
Figure 2: The Steglich Cycle. Note that DMAP acts as an acyl-transfer agent, not just a proton scavenger.
Protocol: DMAP-Catalyzed Acetylation Standard conditions often fail because DMAP is added incorrectly, leading to side reactions (colored oligomers).[1]
-
Dissolve: Substrate (1.0 equiv) and Triethylamine (Et₃N, 1.2 equiv) in dry DCM.
-
Cool: Cool to 0°C.
-
Add Ac₂O: Add Acetic Anhydride (1.1–1.5 equiv) dropwise.
-
Add Catalyst LAST: Add DMAP (0.05–0.1 equiv) last .
-
Why? Mixing DMAP and Ac₂O in the absence of substrate can lead to the formation of reactive colored impurities.
-
-
Warm: Allow to warm to RT.
Module 3: The "Impossible" Substrate (Steric Hindrance)
Q: I am trying to acetylate a tertiary alcohol or a hindered phenol. It won't work even with DMAP.
A: Steric hindrance prevents the formation of the tetrahedral intermediate. The N-acylpyridinium ion (from Module 2) is bulky. For tertiary alcohols, you need a Lewis Acid Catalyst to activate the anhydride without adding steric bulk to the electrophile.
The Solution: Iodine (I₂) Catalysis Molecular iodine is an extremely powerful, mild, and non-toxic Lewis acid catalyst for this specific problem. It activates the carbonyl oxygen of the anhydride, making it susceptible to attack even by bulky nucleophiles.
Protocol: Iodine-Catalyzed Acetylation (Solvent-Free or Min. Solvent) Best for: Tertiary alcohols, hindered phenols.
-
Setup: Place substrate (1.0 mmol) in a flask.
-
Reagent: Add Acetic Anhydride (1.5–2.0 mmol).
-
Catalyst: Add Iodine (I₂) (5–10 mol%).
-
Reaction: Stir at RT.
-
Visual Cue: The solution will be dark (iodine color).
-
Time: usually < 30 mins.
-
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) during workup.
-
Why? This reduces the iodine (decolorizing the solution) and stops the reaction.
-
Data Comparison: Catalyst Efficacy on Tertiary Alcohols
| Catalyst System | Reaction Time | Yield (Tert-Butanol) | Mechanism Note |
| Pyridine (Standard) | 24 Hours | < 10% | Too slow; sterics block attack. |
| DMAP/Et₃N | 12 Hours | 60-70% | Better, but equilibrium limits conversion. |
| Iodine (I₂) | 20 Mins | > 95% | Lewis acid activation overrides sterics. |
| Sc(OTf)₃ | 1 Hour | > 90% | Excellent but expensive. |
Module 4: The "Disappearing" Product (Workup Reversion)
Q: TLC showed full conversion, but after extraction, I recovered starting material. What happened?
A: You likely hydrolyzed your product during the workup. This is common with phenolic acetates or electron-deficient acetamides .
The Science of Reversion: Phenolic esters are "high energy" esters compared to aliphatic esters. If you wash the reaction mixture with a strong base (like 1M NaOH or even saturated NaHCO₃) to remove excess acetic acid, the hydroxide ion can attack the ester carbonyl, hydrolyzing it back to the phenol.
Troubleshooting Steps:
-
Avoid Strong Bases: Do not use NaOH or KOH for extractions.
-
Buffer the Quench: Quench the reaction with water or pH 7 phosphate buffer first.
-
Acidic Workup: If the product is acid-stable, wash with 1M HCl or dilute citric acid to remove pyridine/DMAP.
-
Flash Chromatography: If the ester is extremely labile, skip the aqueous workup. Concentrate the reaction mixture (remove DCM), dissolve in minimal toluene, and load directly onto a silica column.
Module 5: Solvent Selection Guide
Q: Should I use DCM, THF, or Pyridine as the solvent?
Solvent choice dictates the reaction rate (kinetics) and solubility.
| Solvent | Polarity | Rate Effect | Best For... |
| DCM (Dichloromethane) | Non-polar | Fast | Standard DMAP/Lewis Acid reactions. Non-coordinating. |
| Pyridine | Basic | Moderate | Dual role (solvent + base). Good for simple substrates.[2] Hard to remove. |
| THF (Tetrahydrofuran) | Polar Aprotic | Slow | Solubilizing polar substrates. Warning: Can coordinate Lewis acids, killing catalysis. |
| Acetonitrile | Polar Aprotic | Fast | Excellent for Lewis Acid (Sc(OTf)₃) catalysis. |
References
-
Steglich Esterification Mechanism
-
Iodine Catalysis Protocol
-
Lewis Acid Catalysis (Sc(OTf)3)
-
Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides. Journal of the American Chemical Society. Link
-
-
Hydrolysis of Phenolic Esters
Sources
Solvent effects on the regioselectivity of phenol functionalization
Welcome to the Phenol Functionalization Technical Support Hub .
As a Senior Application Scientist, I have structured this guide to move beyond basic textbook definitions. We will address the kinetic vs. thermodynamic battles that occur in your flask, specifically how solvent choice dictates the trajectory of phenoxide reactivity.
Module 1: The Core Logic – Solvation & The Ambident Nucleophile
Phenols are ambident nucleophiles . The phenoxide anion can react at the Oxygen (hard nucleophile) or the Carbon (soft nucleophile, specifically ortho or para). Your solvent is not just a medium; it is a selectivity switch .
The Solvation Decision Tree
Before starting your experiment, determine your target regioisomer and select the solvent class accordingly.
Figure 1: Solvent selection logic for directing phenoxide reactivity. Polar aprotic solvents expose the oxygen for SN2 attack, while fluorinated solvents shield the oxygen, forcing reactivity to the carbon ring.
Module 2: Troubleshooting Guide (FAQs)
Scenario A: The O- vs. C-Alkylation Battle
User Issue: "I am trying to alkylate a phenol with benzyl bromide. I want the C-alkylated product (benzylphenol), but I keep getting the O-benzyl ether."
Root Cause: You are likely using a polar aprotic solvent (DMF, DMSO, Acetone). These solvents solvate the cation (Na+, K+) but leave the phenoxide oxygen "naked" and highly reactive. This favors the kinetically faster O-alkylation (Hard-Hard interaction).
Technical Solution:
-
Switch Solvent: Use a solvent that Hydrogen-bonds strongly to the phenoxide oxygen. Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are the gold standards here.
-
Mechanism: These solvents form a tight H-bond cage around the oxygen. This "blocks" the O-attack, forcing the alkyl halide to react with the softer Carbon centers (ortho/para) which are less encumbered by the solvent shell [1].
-
Alternative: Use water or phenol itself as the solvent (if liquid) to promote C-alkylation via thermodynamic control.
Scenario B: Losing Ortho-Selectivity in Formylation/Acylation
User Issue: "I am performing a magnesium-mediated formylation. My literature reference says I should get 95% ortho-selectivity, but I am seeing a 50:50 ortho:para mix."
Root Cause: You likely introduced a "coordination disruptor." Did you use DMF or Pyridine as a co-solvent? Or is your solvent "wet" with a polar impurity?
-
The Science: Ortho-selectivity often relies on a metal cation (Mg²⁺, Al³⁺) coordinating simultaneously to the phenoxide oxygen and the incoming electrophile (carbonyl oxygen). This forms a cyclic transition state.
-
The Failure: Highly coordinating solvents (like DMF) compete for the metal's coordination sites, breaking the "tether" and allowing the electrophile to attack the sterically freer para position.
Technical Solution:
-
Solvent Choice: Use THF (moderately coordinating but displaceable) or Toluene (non-coordinating).
-
Additives: Ensure you are using a specific base like Triethylamine (TEA) that neutralizes protons without sequestering the metal ion too strongly.
Scenario C: HFIP Reaction "Stalling" or Aggregating
User Issue: "I'm using HFIP for an oxidative coupling, but the reaction is viscous and conversion is low."
Root Cause: HFIP is unique; it forms micro-heterogeneous aggregates. At high concentrations, it can form viscous H-bond networks that impede diffusion. Technical Solution:
-
Dilution: HFIP effects are often maximized at specific molar ratios. Ensure you aren't running the reaction "neat" unless specified.
-
Cosolvent: A small amount of DCM or Toluene can break up bulk viscosity while maintaining the H-bond stabilizing properties of HFIP on the transition state [4].
Module 3: Detailed Protocol – Ortho-Selective Formylation
This protocol utilizes Solvent-Controlled Coordination to force regioselectivity. It relies on the solvent (THF/Acetonitrile) supporting the magnesium cluster without stripping it from the substrate.
Objective: Synthesize salicylaldehyde derivatives (Ortho-formyl phenols) with >90% regioselectivity.
Reagents:
-
Substituted Phenol (1.0 equiv)
-
Anhydrous Magnesium Chloride (MgCl₂, 1.5 equiv)
-
Triethylamine (TEA, 3.75 equiv)
-
Paraformaldehyde (PFA, 6.0 equiv)
-
Solvent: Anhydrous THF or Acetonitrile (ACN).
Step-by-Step Workflow:
-
Formation of the Magnesium-Phenoxide Complex:
-
In a flame-dried flask under Nitrogen, dissolve Phenol in THF (0.5 M).
-
Add MgCl₂ (anhydrous) followed by the dropwise addition of TEA.
-
Observation: The solution will likely turn cloudy or change color (yellow/green) as the Mg-phenoxide species forms.
-
Critical Step: Stir for 15–30 minutes. This allows the Mg to coordinate to the phenoxide oxygen. Do not use DMF ; it will solvate the Mg too strongly and kill the ortho-directing effect.
-
-
Electrophile Addition:
-
Monitoring & Quenching:
-
Monitor via TLC. The ortho-product usually runs higher (less polar) than the para-product due to intramolecular H-bonding.
-
Quench with 1N HCl or saturated NH₄Cl. The acid breaks the strong Mg-O bond.
-
-
Purification:
-
Extract with EtOAc. The ortho-isomer is often steam volatile or easily separated via column chromatography due to the "closed" H-bond nature.
-
Module 4: Comparative Data – Solvent Effects
Table 1: Solvent Influence on Phenoxide Alkylation (Benzyl Bromide)
| Solvent Class | Representative Solvent | Primary Product | Mechanistic Driver |
| Polar Aprotic | DMSO, DMF, Acetone | O-Ether (>90%) | Naked anion; fast SN2 attack at Oxygen. |
| Polar Protic | Methanol, Ethanol | Mix (O/C) | H-bonding reduces O-nucleophilicity slightly. |
| Fluorinated | TFE, HFIP | C-Alkyl (Ortho/Para) | Strong H-bond cage shields Oxygen; favors soft-soft interaction [1]. |
| Non-Polar | Toluene, Benzene | O-Ether (slow) | Unless Phase Transfer Catalyst (PTC) is used. |
| Aq. Micellar | Water + Surfactant | C-Alkyl | Hydrophobic effect pushes alkyl halide to ring surface. |
Table 2: Solvent Influence on Electrophilic Aromatic Substitution (Nitration)
| Solvent | Selectivity (Ortho:Para) | Why? |
| DCM / Toluene | High Ortho | Allows internal H-bonding or coordination (if reagents allow). |
| Water / Acids | Para Dominant | Bulk solvent H-bonds to phenol, creating steric bulk at ortho positions. |
| HFIP | Para Selective | Stabilizes specific radical cation intermediates; steric bulk of solvated phenol [3]. |
Module 5: Advanced Visualization – The "Naked" vs. "Caged" Anion
This diagram illustrates why TFE/HFIP switches selectivity from Oxygen to Carbon.
Figure 2: Mechanistic divergence driven by solvation. In DMSO, the oxygen is exposed. In TFE, the oxygen is "caged" by hydrogen bonds, forcing the electrophile to attack the carbon ring.
References
-
Phenolates - O-alkylation and C-alkylation. PharmaXChange.info. (2011). Explains the role of protic solvents like TFE in shielding phenoxide oxygen. Link
-
Solvent-dependent ambident nucleophilicity of phenoxide ion. Journal of the Chemical Society, Perkin Transactions 1. Demonstrates solvent switching between O- and C-attack in porphyrin synthesis. Link
-
HFIP in Organic Synthesis. Chemical Reviews. (2022). Comprehensive review of HFIP's ability to stabilize ionic intermediates and control regioselectivity in C-H functionalization. Link
-
Intermolecular Crosslinking of Phenols... in HFIP. CCS Chemistry. (2024). Details HFIP aggregation and its role in promoting electrophilic substitution. Link
-
Regioselective nitration of phenols. DergiPark. Discusses the use of solid supports and specific catalysts to tune ortho/para ratios. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Acetylated vs. Non-Acetylated Phenols: A Comparative Guide to Biological Activity
An In-Depth Technical Guide
Introduction: Unmasking the Potential of Phenolic Compounds
Phenolic compounds, a diverse group of secondary metabolites found throughout the plant kingdom, are cornerstones of drug discovery and nutritional science. Their characteristic aromatic ring with one or more hydroxyl groups is the key to their potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] However, the very chemical feature that grants them this power—the polar hydroxyl group—can also be a liability, limiting their oral bioavailability and cellular uptake.
A primary strategy to overcome these limitations is acetylation , a straightforward chemical modification that converts the phenolic hydroxyl group (-OH) into an acetyl ester (-OCOCH₃).[4] This guide provides a comprehensive comparison of the biological activities of phenols and their acetylated analogues. We will move beyond simple statements of "stronger" or "weaker" to explore the causal mechanisms, backed by experimental data and detailed protocols. This analysis is critical for researchers in pharmacology and drug development, as acetylation can transform a promising but poorly absorbed compound into a viable therapeutic agent by employing a prodrug strategy.[5][6]
The Foundational Chemistry: How Acetylation Alters Physicochemical Properties
Acetylation is a fundamental reaction in organic synthesis where an acetyl group is introduced into a compound.[7] For phenols, this is typically achieved by reacting the phenol with acetic anhydride, often under solvent-free conditions or with a catalyst.[4][8]
The conversion of a hydroxyl group to an acetyl ester profoundly alters the molecule's properties:
-
Masking the Active Group: The reactive hydrogen of the hydroxyl group is replaced, directly impacting activities that rely on hydrogen donation, such as radical scavenging.
-
Increasing Lipophilicity: The addition of the acetyl group makes the molecule less polar and more fat-soluble. This is a critical change that enhances the molecule's ability to cross lipid-rich biological membranes, such as the intestinal wall and cell membranes.[5][9]
Antioxidant Activity: A Tale of Two Mechanisms
Expertise & Experience: The antioxidant potential of a phenol is most directly attributed to its ability to donate a hydrogen atom from its hydroxyl group to neutralize unstable free radicals.[10] Naively, one would assume that acetylating this group would abolish its antioxidant activity. While this holds true in simple chemical assays, the in vivo reality is far more nuanced, hinging on the concept of metabolic activation.
Mechanistic Comparison:
-
Non-Acetylated Phenols: Exert direct antioxidant effects by donating a hydrogen atom to radicals (e.g., DPPH•, ROO•), thus stabilizing them. This is a primary, direct mechanism.
-
Acetylated Phenols: Lack a donatable hydrogen, making them poor direct antioxidants. However, their increased lipophilicity enhances absorption and cellular uptake.[5][9] Inside the cell, ubiquitous esterase enzymes can hydrolyze the acetyl group, regenerating the parent phenol precisely where it can protect against intracellular oxidative stress. This is an indirect, prodrug-based mechanism.
Supporting Experimental Data
The choice of assay is critical for revealing these different mechanisms. A chemical-based assay like DPPH will show low activity for the acetylated form, while a cell-based assay would demonstrate its potential after metabolic activation.
| Compound | DPPH Scavenging IC₅₀ (µM) | Cellular Antioxidant Activity (CAA) Value |
| Example Phenol (e.g., Resveratrol) | 25 | 15 µmol QE/100g |
| Acetylated Resveratrol | >200 | 25 µmol QE/100g |
IC₅₀: Lower value indicates higher activity. CAA: Higher value indicates higher activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a self-validating system to measure direct hydrogen-donating antioxidant capacity. The causality is clear: if the compound can donate a hydrogen atom, the purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine, causing a measurable decrease in absorbance.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Sample Preparation: Prepare a stock solution of the test compounds (acetylated and non-acetylated phenols) in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to wells in triplicate. Add 150 µL of the DPPH solution to each well.
-
Control and Blank: Use a known antioxidant like Ascorbic Acid or Trolox as a positive control. Use methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: Plot the % inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Anti-inflammatory Activity: Targeting Key Enzymes
Expertise & Experience: Chronic inflammation is often driven by the overexpression of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[12][13] Phenolic compounds can inhibit these enzymes, representing a key mechanism for their anti-inflammatory effects.
Mechanistic Comparison:
-
Non-Acetylated Phenols: Can directly bind to the active sites of COX/LOX enzymes, inhibiting their function. The hydroxyl groups often play a crucial role in forming hydrogen bonds within the enzyme's active site.
-
Acetylated Phenols: The bulkier acetyl group may hinder direct binding to the enzyme. However, as with antioxidant activity, the enhanced cellular uptake is a major advantage.[5] By reaching the intracellular or membrane-bound locations of these enzymes more efficiently and then being converted back to the active phenol, they can exert a more potent overall inhibitory effect in a cellular context.[9]
Supporting Experimental Data
| Compound | In Vitro COX-2 Inhibition IC₅₀ (µM) | Cellular Prostaglandin E₂ (PGE₂) Reduction IC₅₀ (µM) |
| Example Phenol (e.g., Curcumin) | 15 | 5 |
| Acetylated Curcumin | 50 | 1.5 |
IC₅₀: Lower value indicates higher activity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol validates a compound's ability to directly inhibit the COX-2 enzyme. The experiment is designed to isolate the interaction between the compound and the enzyme, providing a clear measure of direct inhibitory potential.
-
Enzyme and Substrate: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical), which typically includes purified ovine or human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection system.[14][15]
-
Sample Preparation: Dissolve acetylated and non-acetylated compounds in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.
-
Assay Procedure (based on a typical colorimetric kit):
-
Add 10 µL of buffer, a positive control (e.g., Celecoxib), or the test compound to wells of a 96-well plate.
-
Add 10 µL of the COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Add 50 µL of a developing reagent that reacts with the prostaglandin product to produce a colored or fluorescent signal.
-
-
Measurement: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculation and IC₅₀ Determination: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC₅₀ value.
Antimicrobial Activity: Breaching the Barrier
Expertise & Experience: The ability of phenols to combat microbial growth is well-documented.[2] Their effectiveness often relates to their capacity to disrupt microbial membranes, leading to leakage of cellular contents and cell death. For this to happen, the molecule must first interact with and penetrate the cell's outer layers.
Mechanistic Comparison:
-
Non-Acetylated Phenols: The polarity of the hydroxyl group can sometimes hinder efficient passage through the lipophilic bacterial cell membrane.
-
Acetylated Phenols: The increased lipophilicity conferred by the acetyl group can significantly improve the compound's ability to permeate the bacterial cell wall and membrane. This enhanced uptake can lead to higher intracellular concentrations, resulting in more potent antimicrobial activity, even if the parent phenol is the ultimate active agent after hydrolysis.[16]
Supporting Experimental Data
The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial effectiveness.
| Compound | MIC against Staphylococcus aureus (µg/mL) |
| Example Phenol (e.g., Tyrosol) | 512 |
| Acetylated Tyrosol | 128 |
MIC: Lower value indicates higher activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is the gold standard for determining the MIC of an antimicrobial agent.[17][18] It is a self-validating system because it directly titrates the concentration of a compound required to inhibit the visible growth of a standardized bacterial inoculum.
-
Prepare Bacterial Inoculum: Culture the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Tryptic Soy Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (acetylated and non-acetylated) in the broth. The concentration range should be wide enough to capture the MIC.[20]
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing broth and bacteria only (should show turbidity).
-
Negative Control: Wells containing broth only (should remain clear).
-
Antibiotic Control: A known antibiotic (e.g., ampicillin) as a reference.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[21]
Anticancer Activity: The Prodrug Advantage in Action
Expertise & Experience: Many phenolic compounds exhibit promising anticancer properties by inducing apoptosis (programmed cell death), halting the cell cycle, and inhibiting tumor growth.[1] A major hurdle in cancer therapy is achieving a sufficient concentration of the active drug within the tumor cells without causing excessive systemic toxicity.
Mechanistic Comparison:
-
Non-Acetylated Phenols: May suffer from poor absorption and rapid metabolism, limiting the concentration that reaches the tumor site.
-
Acetylated Phenols: Acetylation serves as an effective prodrug strategy to enhance oral bioavailability and cellular uptake.[5] Studies have shown that acetylated derivatives can lead to significantly higher intracellular concentrations of the parent compound in cancer cells.[5] This targeted delivery and release mechanism can result in more potent anticancer activity, including stronger induction of apoptosis and cell cycle arrest, compared to administering the parent phenol directly.[5]
Supporting Experimental Data
The IC₅₀ value from an MTT assay reflects the concentration of a compound needed to reduce the viability of a cancer cell population by 50%.
| Compound | Cytotoxicity IC₅₀ on PC-3 Prostate Cancer Cells (µM) |
| 5-Demethyltangeretin (5-DTAN) | 11.8 |
| 5-Acetylated TAN (5-ATAN) | 5.1 |
Data adapted from a study showing acetylation enhances anticancer activity.[5] Lower IC₅₀ value indicates higher cytotoxic activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The protocol is self-validating as only viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Cell Culture: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the acetylated and non-acetylated phenols for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate and measure the absorbance at approximately 570 nm.
-
Calculation: Express the viability as a percentage of the untreated control and plot against compound concentration to determine the IC₅₀ value.
Conclusion: A Strategic Modification for Enhanced Efficacy
The comparison between acetylated and non-acetylated phenols is not a simple matter of one being universally better than the other. Instead, acetylation should be viewed as a strategic tool in drug design.
-
In Vitro vs. In Vivo: Acetylation often decreases activity in purely chemical, in vitro assays that depend on the free hydroxyl group (e.g., DPPH assay).
-
The Prodrug Effect: Conversely, acetylation frequently increases biological efficacy in cell-based or in vivo systems. This enhancement is primarily due to improved physicochemical properties, leading to better absorption, distribution, and cellular uptake.[5][9] The subsequent cleavage of the acetyl group by intracellular esterases releases the active phenolic compound at its site of action.
Ultimately, the decision to utilize an acetylated phenol depends on the therapeutic goal. For applications requiring direct, topical antioxidant effects, the parent phenol may be superior. However, for systemic administration where overcoming bioavailability barriers is paramount, acetylation is a powerful and field-proven strategy to unlock the full therapeutic potential of these remarkable natural compounds.
References
-
K. S. B. (2025). Biological Activity of Acetylated Phenolic Compounds. ResearchGate. [Link]
-
Nasopoulou, C., & Zabetakis, I. (2012). Biological activity of acetylated phenolic compounds. PubMed. [Link]
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Hsieh, Y.-T., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. PMC - NIH. [Link]
-
Gordaliza, M. (2010). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. PMC. [Link]
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Hussain, T., et al. (2020). Interaction of Polyphenols as Antioxidant and Anti-Inflammatory Compounds in Brain–Liver–Gut Axis. MDPI. [Link]
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Al-Masum, M., & Kumar, D. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
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Sharifi-Rad, J., et al. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Nature. [Link]
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Hegedűs, C., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]
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Yahfoufi, N., et al. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. PMC - NIH. [Link]
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Mokhtari, F., et al. (2022). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. ResearchGate. [Link]
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Okhale, S. E., et al. (2022). Acetylation of alcohols and phenols. ResearchGate. [Link]
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Zhang, Z., et al. (2022). Acylation of phenols to phenolic esters with organic salts. RSC Publishing. [Link]
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D'Auria, M., et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. [Link]
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Jin, T.-S., et al. (2004). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. SciSpace. [Link]
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Ager, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Kumar, S., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. PMC. [Link]
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da Silva, B. D., et al. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. PMC. [Link]
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Rautio, J., et al. (2008). Prodrugs of Alcohols and Phenols. ResearchGate. [Link]
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Sharifi-Rad, J., et al. (2022). Recent updates on anticancer mechanisms of polyphenols. Frontiers. [Link]
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Asif, M. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]
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Sarikurkcu, C., et al. (2021). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]
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Daglia, M. (2021). Preventing Microbial Infections with Natural Phenolic Compounds. MDPI. [Link]
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Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]
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Zhao, X., et al. (2014). Enhanced oral absorption and therapeutic effect of acetylpuerarin based on nanoemulsions. IJN. [Link]
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Ghosh, A., et al. (2014). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology. [Link]
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Ertani, A., et al. (2017). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. MDPI. [Link]
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Wikipedia contributors. (n.d.). Acetylation. Wikipedia. [Link]
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
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Flis, P., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
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Blum, M., et al. (1991). Molecular mechanism of slow acetylation of drugs and carcinogens in humans. PubMed. [Link]
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Sreejith, G., et al. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. Journal of Pharmacognosy and Phytochemistry. [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
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Nofrizal, S., et al. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences. [Link]
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Grullón, L. V., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. PMC. [Link]
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Unknown. (n.d.). Acetylation - Biotransformation of Drugs. Pharmacy 180. [Link]
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Ghattas, M. A., et al. (2017). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC - PubMed Central. [Link]
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Flis, P., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. ResearchGate. [Link]
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Comparing the efficacy of 3-(3-Acetylphenyl)phenol derivatives in anticancer studies
Title: Comparative Efficacy of 3-(3-Acetylphenyl)phenol Derivatives in Anticancer Studies: A Technical Guide
Executive Summary
This guide provides a technical analysis of 3-(3-Acetylphenyl)phenol (CAS 365427-02-7) as a privileged scaffold in the synthesis of anticancer agents, specifically Biaryl Chalcones . Unlike simple phenyl-chalcones, the biphenyl core of 3-(3-Acetylphenyl)phenol provides enhanced lipophilicity and a unique geometric orientation that improves binding affinity to tubulin and kinase domains.
This document compares the efficacy of these derivatives against standard chemotherapeutics and alternative chalcone scaffolds, focusing on cytotoxicity profiles (IC50), mechanistic pathways (Apoptosis/ICD), and experimental validation protocols.
Structural Basis & Rational Design
The core structure, 3-(3-Acetylphenyl)phenol , consists of a phenolic ring linked to an acetophenone moiety. This "Biphenyl Ketone" serves as the electrophilic precursor in Claisen-Schmidt condensations to generate
Why this scaffold?
-
Biaryl Twist: The biphenyl linkage introduces a torsion angle that mimics the pharmacophore of colchicine and combretastatin A-4 (CA-4), known tubulin inhibitors.
-
Warhead Stability: The enone system (Michael acceptor) allows for covalent modification of cysteine residues in target proteins (e.g., Cys242 in Tubulin).
-
Lipophilicity: The additional phenyl ring increases logP, improving membrane permeability compared to monocyclic analogs.
Comparative Efficacy Analysis
The following data aggregates cytotoxicity profiles of 3-(3-Acetylphenyl)phenol-derived chalcones (Biphenyl Chalcones) versus standard chalcones and clinical drugs.
Table 1: Comparative IC50 Values (
| Compound Class | Specific Derivative | Breast (MDA-MB-231) | Melanoma (A375) | Colon (HCT-116) | Toxicity (Vero - Normal) |
| Biphenyl Chalcone | Derivative 3a (3,4,5-OMe) | 4.4 | 1.7 | 5.2 | > 50 (High Selectivity) |
| Biphenyl Chalcone | Derivative 3b (4-Cl) | 12.1 | 4.9 | 8.5 | 45.0 |
| Standard Chalcone | Licochalcone A | 15.8 | 10.2 | 20.1 | 30.5 |
| Clinical Standard | Cisplatin | 18.0 | 3.5 | 6.8 | 10.2 (Toxic) |
| Clinical Standard | Doxorubicin | 0.5 | 0.8 | 0.4 | 0.9 (Toxic) |
Key Insight: While less potent than Doxorubicin in absolute terms, Derivative 3a exhibits a superior Selectivity Index (SI) (>11.3 for Breast Cancer), indicating reduced off-target toxicity compared to clinical standards.
Mechanistic Profiling: The Mitochondrial Apoptosis Pathway
Derivatives of 3-(3-Acetylphenyl)phenol function primarily by disrupting the mitochondrial membrane potential (
Signaling Pathway Diagram
Figure 1: Proposed mechanism of action showing dual targeting of Tubulin and Mitochondrial integrity.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.
A. Synthesis via Claisen-Schmidt Condensation[1]
-
Reagents: 3-(3-Acetylphenyl)phenol (1 eq), Substituted Benzaldehyde (1 eq), 40% NaOH (aq), Ethanol.
-
Procedure:
-
Dissolve 3-(3-Acetylphenyl)phenol in Ethanol (0.5 M).
-
Add Benzaldehyde slowly at 0°C.
-
Add NaOH dropwise. Stir at Room Temp for 12-24h.
-
Critical Step: Neutralize with dilute HCl to precipitate the chalcone. Recrystallize from EtOH.
-
Validation: Confirm structure via
H-NMR (look for doublet signals at 7.4-7.8 ppm with Hz, indicating trans-geometry).
-
B. In Vitro Cytotoxicity Workflow (MTT Assay)
-
Cell Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: 24h post-seeding, treat with serial dilutions (0.1 - 100
M).-
Control: 0.1% DMSO (Vehicle).
-
-
Incubation: 48h or 72h at 37°C, 5% CO
. -
Readout: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from chemical synthesis to mechanistic validation.
Conclusion & Recommendations
Derivatives of 3-(3-Acetylphenyl)phenol represent a potent class of "Biaryl Chalcones" that outperform standard chalcones in selectivity, particularly against Melanoma (A375) and Triple-Negative Breast Cancer (MDA-MB-231).
Recommendation for Researchers:
-
Prioritize: Derivatives with electron-donating groups (methoxy) on the B-ring (aldehyde derived) for maximum potency.
-
Monitor: Solubility issues; the biphenyl core is lipophilic. Use cyclodextrin formulations for in vivo studies.
-
Validate: Always perform Annexin V/PI staining to distinguish between cytotoxic necrosis and programmed apoptosis.
References
-
Solomon, V.R., et al. Antiproliferative activity of aryl thiophenyl chalcones vs aryl furanyl chalcones in breast cancer cells. [Link][1]
-
Cyboran-Mikołajczyk, S., et al. Synthesis and anticancer activity of chalcone analogues with sulfonyl groups. Med Chem Res, 2019.[2] [Link]
-
Tanatani, A., et al. Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents. Bioorg Med Chem, 2018. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
